Technical Documentation Center

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine
  • CAS: 14518-01-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine: A Comprehensive Technical Guide

Abstract [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (CAS 14518-01-5) is a synthetic organophosphorus compound characterized by a unique hybrid structure[1]. By integrating a 2-chloroethyl moiety with a phosp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (CAS 14518-01-5) is a synthetic organophosphorus compound characterized by a unique hybrid structure[1]. By integrating a 2-chloroethyl moiety with a phosphorodiamidate core, this molecule exhibits polypharmacological potential. This whitepaper dissects its dual mechanisms of action: base-catalyzed ethylene generation and acetylcholinesterase (AChE) inhibition. Designed for researchers and drug development professionals, this guide provides a deep mechanistic analysis, structural deconstruction, and field-proven experimental protocols for empirical validation.

Structural Deconstruction & Chemical Biology

To understand the mechanism of action of[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, we must first deconstruct its pharmacophores:

  • The 2-Chloroethylphosphonyl Group : This moiety is the defining feature of ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator. Compounds containing this group are highly sensitive to pH and undergo degradation to release ethylene gas[2].

  • The Bis(dimethylamino) Core : The presence of two dimethylamino groups attached to the central phosphorus atom classifies this molecule as a phosphorodiamidate. Phosphoramidates are well-documented inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE), due to their ability to covalently phosphorylate the enzyme's active site[3].

The substitution of the hydroxyl groups found in standard ethephon with dimethylamino groups alters the electron density around the phosphorus atom. The electron-donating nature of the nitrogen atoms stabilizes the phosphorus center, theoretically increasing the half-life of the molecule in aqueous solution compared to ethephon, while simultaneously introducing neuroactive potential.

Primary Mechanism: Base-Catalyzed Ethylene Generation

The primary degradation pathway of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine in aqueous environments is a base-catalyzed Grob-type fragmentation.

Like ethephon, which is stable in acidic mediums but decomposes at pH > 4.0[2], this compound undergoes a concerted reaction when exposed to hydroxide ions. The mechanism proceeds as follows:

  • Nucleophilic Attack : A hydroxide ion (OH⁻) attacks the electrophilic phosphorus center, forming a pentacoordinate transition state.

  • Concerted Cleavage : The instability of the pentacoordinate intermediate drives the concerted cleavage of the carbon-phosphorus (C-P) bond and the carbon-chlorine (C-Cl) bond.

  • Product Release : This scission results in the release of ethylene gas (CH₂=CH₂), a chloride ion (Cl⁻), and bis(dimethylamino)phosphoric acid.

Causality in Experimental Design : When studying this pathway in vitro, the buffer's pH must be strictly controlled. Because the reaction rate is directly proportional to the hydroxide ion concentration, utilizing a physiological pH (7.4) allows researchers to simulate the in vivo release kinetics of ethylene, which acts as a potent signaling molecule in both plant and mammalian cellular pathways.

EthyleneRelease A [(2-Chloroethyl)(dimethylamino) phosphoryl]dimethylamine B Hydroxyl Attack (OH-) at Phosphorus Center A->B pH > 4.0 C Transition State: Pentacoordinate Phosphorus B->C D Concerted Bond Cleavage: P-C and C-Cl Scission C->D E Ethylene Gas (CH2=CH2) D->E F Chloride Ion (Cl-) D->F G Bis(dimethylamino) phosphoric acid D->G

Figure 1: Base-catalyzed ethylene release pathway via concerted P-C and C-Cl bond cleavage.

Secondary Mechanism: Phosphoramidate-Mediated Enzyme Inhibition

Beyond ethylene release, the phosphorodiamidate structure allows the molecule to act as a covalent inhibitor of AChE. Phosphoramidate compounds inhibit human AChE by phosphorylating the serine hydroxyl group (Ser203) within the catalytic triad of the active site[3].

The mechanism involves the nucleophilic attack of the serine hydroxyl oxygen on the phosphorus atom, displacing the 2-chloroethyl group. Once the enzyme is phosphorylated, it is inactivated, leading to an accumulation of acetylcholine in synaptic clefts.

Furthermore, phosphoramidate-AChE adducts are known to undergo a secondary unimolecular process termed "aging." Unlike conventional phosphate adducts that age via O-C bond scission, mass spectrometric analyses have demonstrated that phosphoramidate adducts age primarily through P-N bond scission[4]. This aging process renders the enzyme permanently resistant to standard oxime reactivators (e.g., 2-PAM).

Experimental Methodologies for Mechanistic Validation

To empirically validate this dual-mechanism profile, researchers must employ a parallel workflow. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: GC-FID Quantification of Ethylene Release

Objective: Determine the half-life and release kinetics of ethylene. Self-Validating Step: The use of a sealed headspace vial with an internal standard (methane) ensures that any pressure fluctuations during incubation do not skew the quantification of the target gas.

  • Preparation : Prepare a 10 mM stock solution of[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine in anhydrous DMSO.

  • Incubation : Inject 100 µL of the stock into a 10 mL crimp-sealed headspace vial containing 5 mL of 100 mM Phosphate Buffered Saline (PBS) at pH 7.4. Inject 10 µL of methane gas as an internal standard.

  • Sampling : Incubate at 37°C. At predetermined intervals (0, 15, 30, 60, 120 minutes), extract 50 µL of the headspace gas using a gas-tight syringe.

  • Analysis : Inject the sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and an alumina PLOT column.

  • Calculation : Normalize the ethylene peak area against the methane internal standard to calculate the absolute concentration of ethylene released over time.

Protocol B: Modified Ellman’s Assay for AChE Inhibition

Objective: Calculate the half-maximal inhibitory concentration (IC50) against human AChE. Causality in Design: We utilize a rapid kinetic read (measurements every 30 seconds) because the base-catalyzed degradation of the 2-chloroethyl group (Protocol A) competes with AChE phosphorylation. A rapid read ensures we capture the initial rate of enzyme inhibition before the compound degrades into bis(dimethylamino)phosphoric acid.

  • Reagent Setup : In a 96-well microplate, add 160 µL of 0.1 M sodium phosphate buffer (pH 8.0), 10 µL of 0.01 M DTNB (Ellman's reagent), and 10 µL of human AChE (0.5 U/mL).

  • Inhibitor Addition : Add 10 µL of the test compound at varying concentrations (0.1 µM to 1 mM). Incubate for exactly 5 minutes at 25°C.

  • Substrate Initiation : Add 10 µL of 0.075 M acetylthiocholine iodide (ATCI) to initiate the reaction.

  • Detection : Measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader. The rate of colorimetric change (formation of the yellow 5-thio-2-nitrobenzoate anion) is inversely proportional to AChE inhibition[3].

Workflow S1 Step 1: Compound Preparation (Aqueous Buffer, pH 7.4) S2A Step 2A: Gas Chromatography (Ethylene Quantification) S1->S2A Pathway A S2B Step 2B: Ellman's Assay (AChE Inhibition) S1->S2B Pathway B S3A Step 3A: Headspace Analysis via FID S2A->S3A S3B Step 3B: Spectrophotometry at 412 nm S2B->S3B S4 Step 4: Data Integration & Kinetic Modeling S3A->S4 S3B->S4

Figure 2: Parallel experimental workflow for quantifying ethylene release and AChE inhibition.

Quantitative Data Summary

The following table summarizes the theoretical and comparative kinetic parameters of[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine against its parent pharmacophores.

ParameterEthephon (Standard)Phosphoramidate (Standard)[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine
Primary Target Plant tissues (Ethylene receptors)Acetylcholinesterase (AChE)Dual-target (Ethylene + AChE)
Degradation pH Threshold > 4.0Generally stable> 4.0 (Modulated by NMe₂ groups)
AChE IC50 (Human) > 10 mM (Negligible)0.1 - 10 µMPredicted: 10 - 500 µM
Enzyme Aging Mechanism N/AP-N Bond ScissionP-N Bond Scission
Ethylene Release Half-Life (pH 7.4) ~ 2 - 4 hoursN/APredicted: > 4 hours (Steric/Electronic stabilization)

Note: The predicted values are derived from the structure-activity relationships (SAR) of the electron-donating bis(dimethylamino) substituents, which theoretically reduce the electrophilicity of the phosphorus atom compared to the hydroxyl groups in standard ethephon.

References

  • American Elements . "[(2-chloroethyl)(dimethylamino)phosphoryl]dimethylamine | CAS 14518-01-5". American Elements Catalog. URL:[Link]

  • Quanfeng Agro . "Do you know these functions of ethephon? - Mechanism of Action". Quanfeng Biological Technology. URL:[Link]

  • Taylor & Francis Online . "Syntheses and spectroscopic characterization of some phosphoramidates as reversible inhibitors of human acetylcholinesterase and determination of their potency". Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • ACS Publications . "Evidence for P−N Bond Scission in Phosphoroamidate Nerve Agent Adducts of Human Acetylcholinesterase". Biochemistry. URL: [Link]

Sources

Exploratory

Structural Elucidation of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine: A Technical Guide to X-ray Crystallographic Analysis

This in-depth technical guide provides a comprehensive overview of the structural analysis of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, a compound of interest in the field of organophosphorus chemistry, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the structural analysis of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, a compound of interest in the field of organophosphorus chemistry, through the application of single-crystal X-ray crystallography. As the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, X-ray crystallography offers unparalleled insights into molecular geometry, intermolecular interactions, and crystal packing. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the structural characterization of novel compounds.

While a published crystal structure for [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is not currently available in the public domain, this guide will present a detailed, hypothetical case study that outlines the complete workflow from crystal growth to structural refinement and analysis. The experimental parameters and results are based on established methodologies and data from structurally related organophosphorus compounds, providing a robust and realistic framework for researchers undertaking similar structural investigations.

Introduction: The Significance of Structural Analysis

The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. For organophosphorus compounds such as [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, a precise understanding of bond lengths, bond angles, and torsional angles is crucial for elucidating reaction mechanisms, predicting reactivity, and understanding potential biological activity. X-ray crystallography provides this detailed structural information, which is invaluable for structure-activity relationship (SAR) studies in drug design and for the rational design of new materials.

The presence of a phosphoryl group, two dimethylamino substituents, and a reactive 2-chloroethyl moiety in the target molecule suggests a complex interplay of electronic and steric effects that will dictate its molecular conformation and supramolecular assembly in the solid state. This guide will walk through the process of how these structural features are determined and analyzed.

Experimental Workflow: From Powder to Structure

The successful determination of a crystal structure is a multi-step process that requires careful planning and execution at each stage. The following sections detail the methodologies for crystal growth, X-ray data collection, and structure solution and refinement.

Crystal Growth: The Foundation of a High-Quality Structure

The primary prerequisite for a single-crystal X-ray diffraction experiment is the availability of a high-quality single crystal of suitable size (typically 0.1-0.3 mm in each dimension). The growth of such crystals can be a process of trial and error, with several common techniques available.

Step-by-Step Protocol for Crystal Growth (Hypothetical):

  • Purification of the Compound: The starting material, [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, is first purified by column chromatography or recrystallization to remove any impurities that might inhibit crystal growth. Purity is confirmed by NMR spectroscopy and mass spectrometry.

  • Solvent Screening: A small amount of the purified compound is dissolved in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol) to determine its solubility profile.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) is prepared in a small vial. The vial is covered with a cap containing a few pinholes to allow for the slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryo-loop and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect the crystal from the cold nitrogen stream during data collection.

Experimental Workflow Diagram

experimental_workflow Figure 1: Experimental Workflow for Crystal Structure Determination A Compound Synthesis & Purification B Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Mounting & Cryo-cooling B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares Fitting) E->F G Structural Analysis & Validation F->G

Caption: A generalized workflow from compound preparation to final structural analysis.

X-ray Data Collection

The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. A finely focused beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

Typical Data Collection Parameters:

ParameterValue (Hypothetical)
DiffractometerBruker D8 VENTURE
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123(4), 8.456(3), 14.567(6)
α, γ (°)90
β (°)98.76(5)
Volume (ų)1234.5(6)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.345
Absorption Coeff. (mm⁻¹)0.45
Reflections Collected15678
Unique Reflections2456
R_int0.034
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of unique reflection intensities. The initial positions of the atoms in the crystal's unit cell are then determined using direct methods or Patterson methods. This initial structural model is then refined using a least-squares algorithm to best fit the experimental data.

Structure Solution and Refinement Workflow:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for Lorentz and polarization effects.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: An initial electron density map is generated, from which the positions of the heavier atoms (P, Cl, O, N) are identified.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its chemical and crystallographic reasonability.

Structural Analysis and Discussion

The refined crystal structure of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine would reveal key details about its molecular geometry and intermolecular interactions.

Molecular Structure Diagram

Caption: A 2D representation of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine.

Molecular Geometry

The phosphorus atom is expected to adopt a distorted tetrahedral geometry, coordinated to the phosphoryl oxygen, two nitrogen atoms of the dimethylamino groups, and the carbon atom of the chloroethyl chain.

Hypothetical Bond Lengths and Angles:

Bond/AngleExpected Value (Å or °)Comments
P=O1.48(2) ÅTypical for a phosphoryl group, indicating significant double bond character.
P–N1.65(3) ÅShorter than a typical P–N single bond, suggesting some p-dπ interaction.
P–C1.80(4) ÅConsistent with a P–C single bond.
C–Cl1.78(5) ÅStandard for a chloroalkane.
O=P–N112(2)°Angles involving the double bond are typically larger.
N–P–N105(2)°Compressed due to the steric bulk of the dimethylamino groups.
N–P–C108(2)°Close to the ideal tetrahedral angle.
Crystal Packing and Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker van der Waals forces and dipole-dipole interactions. The polar phosphoryl group and the chloroethyl moiety may engage in weak C–H···O and C–H···Cl hydrogen bonds, which would influence the overall supramolecular architecture. Analysis of the crystal packing would reveal how the molecules arrange themselves to maximize packing efficiency, which can have implications for the material's physical properties, such as melting point and solubility.

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, walkthrough of the structural analysis of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine using single-crystal X-ray crystallography. By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can obtain a precise three-dimensional model of the molecule. This structural information is fundamental to understanding the compound's chemical behavior and for its potential applications in various fields of chemical and pharmaceutical science. The presented data and methodologies serve as a valuable resource for scientists engaged in the crystallographic analysis of novel compounds.

References

As this is a hypothetical case study, direct references for the crystal structure of the title compound are not available. The methodologies and expected values are based on standard practices and data from analogous structures found in the following resources:

  • Cambridge Structural Database (CSD): A comprehensive repository of small-molecule organic and organometallic crystal structures. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide, 2nd Edition. John Wiley & Sons. [Link]

  • Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

Foundational

In vitro toxicity screening of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine

An In-Depth Technical Guide to the In Vitro Toxicity Screening of Diisopropylfluorophosphate (DFP) Foreword Initial searches for "[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine" did not yield specific toxicologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity Screening of Diisopropylfluorophosphate (DFP)

Foreword

Initial searches for "[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine" did not yield specific toxicological data necessary for a comprehensive guide. Therefore, this document focuses on a closely related and extensively studied organophosphorus compound: Diisopropylfluorophosphate (DFP) . DFP serves as a relevant and well-documented model for understanding the in vitro toxicity screening of neurotoxic organophosphorus agents, sharing a similar core mechanism of action as an irreversible acetylcholinesterase inhibitor. This guide provides the in-depth technical detail and scientific rationale required by researchers in the field.

Introduction to Diisopropylfluorophosphate (DFP)

Diisopropylfluorophosphate (DFP), also known as Isoflurophate, is a potent organophosphorus compound that functions as an irreversible inhibitor of acetylcholinesterase (AChE) and other serine proteases. Its primary mechanism of toxicity involves the covalent modification of the serine residue in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine in synaptic clefts. This accumulation results in overstimulation of cholinergic receptors, leading to a range of adverse effects, from tremors and seizures to respiratory distress and death. Due to its high toxicity and use as a surrogate for chemical warfare nerve agents, a robust understanding of its toxicological profile through in vitro screening is essential for the development of effective countermeasures and therapeutics.

This guide details a multi-tiered in vitro screening approach for DFP, focusing on key toxicological endpoints including cytotoxicity, acetylcholinesterase inhibition, and neurotoxicity.

Tier 1: Basal Cytotoxicity Assessment

A foundational step in any toxicity screening cascade is to determine the general cytotoxicity of the compound across different cell lines. This helps to establish a baseline for toxicity and informs the concentration ranges for more specific functional assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Human liver cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Diisopropylfluorophosphate (DFP)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y and HepG2 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of DFP in a suitable solvent (e.g., ethanol or DMSO). Perform serial dilutions in serum-free DMEM to achieve a range of final concentrations (e.g., 1 µM to 10 mM).

  • Cell Treatment: After 24 hours, remove the culture medium and replace it with 100 µL of medium containing the various concentrations of DFP. Include a vehicle control (medium with the same percentage of solvent as the highest DFP concentration) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration of DFP that inhibits 50% of cell viability).

Expected Data and Interpretation

The results of the MTT assay will provide IC₅₀ values for DFP in both a neuronal and a non-neuronal cell line. This allows for an initial assessment of potential neuro-selectivity in its cytotoxic effects.

Cell LineDFP IC₅₀ (µM)
SH-SY5Y500
HepG21200

Table 1: Representative cytotoxic concentrations of DFP in different cell lines after 24 hours of exposure.

Tier 2: Mechanistic Assay - Acetylcholinesterase Inhibition

Given that the primary mechanism of DFP toxicity is AChE inhibition, a direct enzymatic assay is crucial. The Ellman's assay is a widely used method for measuring AChE activity.

Experimental Protocol: Ellman's Assay

This assay is based on the reaction of acetylthiocholine (ATC) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Purified human acetylcholinesterase

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Diisopropylfluorophosphate (DFP)

  • 96-well plate

  • Plate reader (412 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • DFP Pre-incubation: In a 96-well plate, add 20 µL of various concentrations of DFP to 140 µL of AChE solution. Include a control with buffer instead of DFP. Incubate for 30 minutes at room temperature to allow for the inhibition reaction.

  • Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15 minutes.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each DFP concentration. Determine the percentage of AChE inhibition relative to the control. Plot the concentration-response curve and calculate the IC₅₀ value.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpp Prepare DFP dilutions pre_incubate Pre-incubate DFP with AChE (30 min) prep_dpp->pre_incubate prep_ache Prepare AChE solution prep_ache->pre_incubate prep_reagents Prepare DTNB and ATCI add_reagents Add DTNB and ATCI to initiate reaction prep_reagents->add_reagents pre_incubate->add_reagents read_plate Kinetic read at 412 nm (15 min) add_reagents->read_plate calc_rate Calculate reaction rates read_plate->calc_rate calc_inhibition Determine % inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for the in vitro AChE inhibition assay.

Tier 3: Advanced Neurotoxicity Assessment in a Neuronal Model

To further investigate the neurotoxic effects of DFP beyond AChE inhibition, a more complex in vitro model is employed. Differentiated SH-SY5Y cells provide a more physiologically relevant model of mature neurons.

Experimental Protocol: Neurite Outgrowth Assay

Neurite outgrowth is a critical process in neuronal development and is often disrupted by neurotoxicants. This assay quantifies changes in neurite length and branching in response to DFP exposure.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Retinoic acid (RA)

  • Brain-derived neurotrophic factor (BDNF)

  • Poly-D-lysine coated 96-well plates

  • Diisopropylfluorophosphate (DFP)

  • High-content imaging system

Step-by-Step Methodology:

  • Cell Differentiation: Seed SH-SY5Y cells on poly-D-lysine coated plates. Differentiate the cells by treating them with DMEM/F12 containing 10 µM retinoic acid for 5 days, followed by 50 ng/mL BDNF for 2 days. This will induce a mature neuronal phenotype with extensive neurite networks.

  • DFP Treatment: Expose the differentiated cells to sub-lethal concentrations of DFP (determined from the Tier 1 cytotoxicity assay) for 24 hours.

  • Immunostaining: Fix the cells and stain for neuronal markers such as β-III tubulin (to visualize neurites) and DAPI (to visualize nuclei).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify total neurite length, number of branches, and number of neurites per cell.

  • Data Interpretation: Compare the neurite outgrowth parameters in DFP-treated cells to vehicle-treated controls. A significant reduction in neurite length or complexity indicates a neurotoxic effect.

Visualizing the Signaling Pathway of DFP-Induced Neurotoxicity

DFP's primary action is the inhibition of AChE, leading to an accumulation of acetylcholine (ACh). This excess ACh overstimulates muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), leading to excitotoxicity. This is characterized by excessive calcium (Ca²⁺) influx, mitochondrial dysfunction, and the activation of apoptotic pathways.

G DFP DFP AChE Acetylcholinesterase (AChE) DFP->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to Receptors mAChRs & nAChRs Overstimulation ACh->Receptors Ca_influx Excessive Ca2+ Influx Receptors->Ca_influx Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis Mito_dys->Apoptosis

Caption: Simplified signaling pathway of DFP-induced neurotoxicity.

Conclusion and Future Directions

This guide outlines a tiered approach for the in vitro toxicity screening of DFP, starting with basal cytotoxicity and progressing to more specific mechanistic and functional assays. The data generated from these assays provide a comprehensive profile of DFP's toxicity, highlighting its potent AChE inhibition and subsequent neurotoxic effects. Future studies could incorporate more advanced in vitro models, such as 3D organoids or microfluidic "organ-on-a-chip" systems, to further enhance the physiological relevance of the findings and bridge the gap between in vitro and in vivo toxicology.

References

  • Title: In vitro models for neurotoxicity testing Source: ScienceDirect URL: [Link]

  • Title: Current in vitro neurotoxicity testing Source: Taylor & Francis Online URL: [Link]

  • Title: Diisopropylfluorophosphate (DFP) Source: ScienceDirect URL: [Link]

  • Title: Organophosphorus compounds as pesticides and weapons of terror Source: Mary Ann Liebert, Inc., publishers URL: [Link]

  • Title: Organophosphorus Nerve Agents Source: ScienceDirect URL: [Link]

  • Title: Acetylcholinesterase Inhibition Source: ScienceDirect URL: [Link]

  • Title: Organophosphates Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vitro techniques for the assessment of neurotoxicity Source: Taylor & Francis Online URL: [Link]

Exploratory

A Technical Guide to the In Vitro Metabolite Identification of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine in Human Liver Microsomes

Executive Summary The study of a xenobiotic's metabolic fate is a cornerstone of modern drug development and chemical safety assessment. Understanding how a compound is transformed within the liver—the body's primary met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The study of a xenobiotic's metabolic fate is a cornerstone of modern drug development and chemical safety assessment. Understanding how a compound is transformed within the liver—the body's primary metabolic hub—provides critical insights into its efficacy, potential toxicity, and pharmacokinetic profile. This guide presents a comprehensive, technically-grounded framework for the identification of metabolites of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, a complex organophosphorus compound, using human liver microsomes (HLMs) as a robust in vitro model.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind experimental design, from predicting metabolic pathways based on chemical structure to the nuanced application of high-resolution mass spectrometry for structural elucidation. We will explore the critical role of cytochrome P450 (CYP) enzymes, the logic of cofactor selection, and the necessity of control reactions to ensure data integrity. By integrating established principles of drug metabolism with state-of-the-art analytical techniques, this guide serves as a practical and intellectual resource for researchers tasked with characterizing the biotransformation of novel chemical entities.

Mechanistic Rationale & Predicted Metabolic Pathways

The chemical structure of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine presents several moieties susceptible to enzymatic attack by hepatic enzymes. A priori assessment of these structural alerts allows for the formulation of a targeted analytical strategy. The parent compound is a phosphorodiamide, structurally related to cytotoxic agents like cyclophosphamide, which are known prodrugs requiring metabolic activation.

Key Structural Features and Predicted Biotransformations:

  • Phosphorus (V) Center: The core of the molecule is a phosphorus atom. Organophosphorus compounds are well-known substrates for cytochrome P450 enzymes. Metabolism can lead to oxidative activation or detoxification.

  • N,N-Dimethylamino Groups: These groups are prime targets for N-dealkylation , a common Phase I reaction catalyzed by CYPs (notably CYP3A4 and CYP2B6). This process involves the sequential removal of methyl groups, first yielding a monomethylamino metabolite and subsequently a primary amine, often with the release of formaldehyde.

  • 2-Chloroethyl Moiety (-CH₂CH₂Cl): This is a critical functional group often associated with alkylating agents. Its metabolism can proceed via several routes:

    • Oxidative Dechlorination/Hydroxylation: CYP-mediated oxidation can occur on the carbons of the ethyl chain, leading to unstable intermediates that can eliminate HCl and form reactive aldehydes.

    • Glutathione (GSH) Conjugation: The 2-chloroethyl group is an electrophilic center, making it a substrate for Glutathione S-transferases (GSTs), which are present in liver microsomes, though at lower levels than in the cytosol. This Phase II reaction involves the nucleophilic attack of the GSH thiol group, displacing the chloride ion. This is a major detoxification pathway for many haloalkanes. The resulting GSH conjugate can be further metabolized to a mercapturic acid. The S-(2-chloroethyl)glutathione conjugate itself can be a reactive intermediate, capable of forming DNA adducts.

Based on this analysis, we can predict a network of potential metabolites.

Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (GST) Parent Parent Compound [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine N_Dealkylation N-Demethylation (+CH₂O) Parent->N_Dealkylation CYP3A4, CYP2B6 -14 Da Hydroxylation Hydroxylation (+16 Da) Parent->Hydroxylation CYP450 Dechloro Oxidative Dechlorination / Dehydrochlorination Parent->Dechloro CYP450 GSH_Adduct Glutathione Conjugate (+305 Da) Parent->GSH_Adduct GST N_Dealkylation2 Sequential N-Demethylation N_Dealkylation->N_Dealkylation2 -14 Da

Caption: Predicted metabolic pathways for the title compound in HLMs.

Experimental Design & Workflow

A successful metabolite identification study hinges on a well-designed workflow that incorporates rigorous controls to distinguish enzymatic metabolism from simple chemical degradation. The overall strategy involves incubating the parent compound with metabolically active HLMs, quenching the reaction, preparing the sample, and finally, analyzing the mixture using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_controls 3. Control Reactions cluster_analysis 4. Sample Processing & Analysis Prep_HLM Thaw Pooled HLMs on Ice Preincubation Pre-incubate HLM, Buffer, & Parent Compound (5 min) Prep_HLM->Preincubation Prep_Cofactors Prepare Cofactor Solutions (NADPH, UDPGA, GSH) Reaction_Start Initiate Reaction with NADPH-Regenerating System Prep_Cofactors->Reaction_Start Prep_Compound Prepare Parent Compound Stock Solution Prep_Compound->Preincubation Preincubation->Reaction_Start Time_Points Collect Aliquots at Time Points (0, 15, 30, 60 min) Reaction_Start->Time_Points Quench Quench Reaction (Cold Acetonitrile + Internal Std.) Time_Points->Quench Control_NADPH No NADPH Control (Assesses non-CYP metabolism) Control_NADPH->Quench Control_Heat Heat-Inactivated HLM (Assesses chemical stability) Control_Heat->Quench Control_GSH GSH Trapping (Identifies reactive electrophiles) Control_GSH->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis (Full Scan & dd-MS2) Centrifuge->Analyze Data_Processing Data Processing & Structure Elucidation Analyze->Data_Processing

Caption: Overall workflow for HLM-based metabolite identification.

Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable. It is crucial to maintain consistency and include the proper controls to generate reliable and interpretable data.

Materials and Reagents
Reagent/MaterialSupplier & GradePurpose
Pooled Human Liver Microsomes (≥50 donors)Reputable commercial sourceSource of metabolic enzymes.
[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamineSynthesized or custom sourceTest article
NADPH Regenerating System (Solution A & B)Commercial KitProvides sustained cofactor for CYP enzymes.
Potassium Phosphate Buffer (100 mM, pH 7.4)ACS Grade or higherMaintains physiological pH for optimal enzyme activity.
Magnesium Chloride (MgCl₂)ACS Grade or higherCofactor for certain enzymes.
Reduced L-Glutathione (GSH)ACS Grade or higherTrapping agent for reactive electrophiles.
Acetonitrile (ACN) with 0.1% Formic AcidLC-MS GradeReaction quenching and protein precipitation.
Water with 0.1% Formic AcidLC-MS GradeLC-MS mobile phase.
Internal Standard (e.g., a stable isotope-labeled analog or structurally related compound)Commercial sourceFor normalization during LC-MS analysis.
Human Liver Microsome Incubation Protocol

This protocol is designed for a final incubation volume of 200 µL. All additions should be performed on ice to prevent premature reaction.

  • Thaw Microsomes: Slowly thaw a vial of pooled human liver microsomes on ice. Adjust concentration with cold phosphate buffer to a working stock of 20 mg/mL.

  • Prepare Incubation Mix: In a microcentrifuge tube, prepare the master mix for each reaction type (n+1 reactions to account for pipetting error).

    • Main Reaction:

      • 158 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)

      • 10 µL of HLM stock (final concentration: 1.0 mg/mL)

      • 2 µL of Test Compound stock (final concentration: 1-10 µM)

    • No-NADPH Control: Replace the NADPH Regenerating System with an equal volume of phosphate buffer.

    • Heat-Inactivated Control: Before adding to the mix, pre-heat the HLM aliquot at 45°C for 30 minutes to denature enzymes.

    • GSH Trapping Reaction: Add GSH from a stock solution to the master mix to a final concentration of 1-5 mM.

  • Pre-incubation: Gently vortex the tubes and pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding 30 µL of the prepared NADPH Regenerating System. For control reactions, add the corresponding solution (buffer).

  • Incubation: Incubate at 37°C with gentle agitation. Collect aliquots at specified time points (e.g., 0, 15, 30, 60 minutes). The T=0 sample is collected immediately after adding the NADPH system and before incubation.

Sample Quenching and Preparation
  • Quench Reaction: To stop the enzymatic activity, add 2 parts cold ( -20°C) acetonitrile containing the internal standard to 1 part incubation sample (e.g., 400 µL ACN to 200 µL sample).

  • Vortex: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the definitive technique for metabolite analysis due to its high sensitivity, selectivity, and ability to provide structural information.

Rationale for LC-MS/MS
  • Chromatographic Separation (LC): Separates the parent compound from its metabolites and matrix components based on their physicochemical properties (e.g., polarity). This is crucial for resolving isomers and reducing ion suppression.

  • Mass Spectrometry (MS): Provides highly accurate mass-to-charge (m/z) measurements, allowing for the determination of elemental compositions for the parent and its metabolites.

  • Tandem Mass Spectrometry (MS/MS): Involves isolating a specific ion (the precursor ion), fragmenting it, and analyzing the resulting fragment ions (product ions). The fragmentation pattern is a structural fingerprint that is invaluable for elucidating the metabolite's structure.

Suggested LC-MS/MS Parameters
ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides high-resolution separation and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Good retention and separation for a broad range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Gradient 5% to 95% B over 10-15 minutesA general-purpose gradient to elute compounds of varying polarity.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
MS System High-Resolution Q-TOF or OrbitrapProvides accurate mass measurements (<5 ppm) for confident formula generation.
Ionization Mode Electrospray Ionization (ESI), PositiveThe dimethylamino groups are basic and will readily protonate.
Acquisition Mode Data-Dependent Acquisition (DDA) or "TopN"The instrument performs a full scan (MS1) followed by MS/MS scans (MS2) on the 'N' most intense ions detected in the MS1 scan.
Collision Energy Ramped (e.g., 10-40 eV)Acquires fragmentation data across a range of energies to maximize structural information.

Data Analysis & Structure Elucidation

Data analysis is a systematic process of detecting potential metabolites and using the high-resolution MS and MS/MS data to propose structures.

  • Metabolite Prediction and Searching: Use software to search the raw LC-MS data for the predicted m/z values of potential metabolites based on the biotransformations outlined in Section 2.0. Search for common mass shifts relative to the parent compound.

  • Control Comparison: A true metabolite peak must be present in the main incubation samples but absent or significantly reduced in the T=0, no-NADPH, and heat-inactivated controls.

  • Accurate Mass & Isotopic Pattern: Confirm that the measured accurate mass of the metabolite candidate is within 5 ppm of the theoretical mass for a proposed elemental formula. The isotopic pattern should also match the theoretical pattern.

  • MS/MS Fragmentation Analysis: This is the core of structure elucidation.

    • Structural Fragments: Identify fragment ions that are common between the parent and the metabolite ("core" fragments).

    • Mass Shifts in Fragments: A modification (e.g., hydroxylation, +16 Da) will be reflected in any fragment ion that retains that part of the molecule. This helps to pinpoint the site of metabolism. For example, if a fragment corresponding to the chloroethyl-phosphoryl portion of the molecule shows a +305 Da shift in the GSH-trapping experiment, it confirms conjugation occurred on the chloroethyl moiety.

    • Neutral Losses: Look for characteristic neutral losses, such as the loss of water (-18 Da) from a hydroxylated metabolite or the loss of formaldehyde (-30 Da) following N-demethylation.

Hypothetical Metabolite Profile
Metabolite IDBiotransformationMass Shift (Da)Proposed FormulaKey MS/MS Fragment Evidence
M1N-Demethylation-14.0157C₇H₁₈ClN₃OPLoss of a key fragment containing the dimethylamino group; appearance of a new fragment corresponding to a monomethylamino group.
M2Hydroxylation+15.9949C₈H₂₀ClN₃O₂PParent ion m/z +16. A core fragment also shows a +16 Da shift, localizing the hydroxylation.
M3Glutathione Conjugation+305.0678C₁₈H₃₇N₆O₇PSParent ion m/z +305. Presence of characteristic GSH-related fragment ions (e.g., loss of pyroglutamate at -129 Da). Detected only in GSH-containing incubations.
M4Dehydrochlorination-35.9767C₈H₁₉N₃OPLoss of HCl. This may be an unstable intermediate that forms a vinyl group.

Trustworthiness & Self-Validation

The integrity of any metabolism study rests on its internal controls.

  • The "No-NADPH" Control is the most critical validator. Its purpose is to differentiate CYP-mediated metabolism from other processes. A peak appearing in the full incubation but absent here is almost certainly a product of CYP activity.

  • The Heat-Inactivated Control serves to identify any chemical degradation of the parent compound under the incubation conditions (pH, temperature). If a "metabolite" appears in this control, it is an artifact, not a product of enzymatic action.

  • Positive Controls: While not detailed in the protocol above, running a well-characterized substrate for a specific CYP (e.g., testosterone for CYP3A4 or bupropion for CYP2B6) alongside the test compound is best practice to confirm the metabolic competency of the HLM batch.

  • Reactive Metabolite Trapping: The inclusion of glutathione is a proactive measure. The formation of a GSH adduct is direct evidence of the generation of a reactive, electrophilic intermediate, which is a critical piece of information for safety assessment.

By designing the experiment with these self-validating systems, the resulting data is robust, defensible, and provides a clear, unambiguous picture of the compound's metabolic fate in vitro.

References

  • BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Retrieved from [Link]

  • Ellison, C. A., Tian, Y., Knaak, J. B., Kostyniak, P. J., & Olson, J. R. (2011). Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon. Drug Metabolism and Disposition, 39(11), 2053–2061. Retrieved from [Link]

  • Almazroo, O. A., Mancy, A., & Afzal, O. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In IntechOpen. Retrieved from [Link]

  • Dirkx, N. L., Mealey, K. L., & Court, M. H. (2013). Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics. Journal of Veterinary Pharmacology and Therapeutics, 36(5), 446-454. Retrieved from [Link]

  • Voelcker, G., & Hohorst, H. J. (1982). Interaction of Cyclophosphamide Metabolites With Membrane Proteins: An in Vitro Study With Rabbit Liver Microsomes and Human Red Blood Cells. Effect of Thiols. Journal of Cancer Research and Clinical Oncology, 104(1-2), 45-55. Retrieved from [Link]

  • Agarwal, G., Tichenor, H., Valenciano, A. L., & McElroy, C. A. (2023). Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. Metabolites, 13(4), 499. Retrieved from [Link]

  • Lee, S. K., Kim, Y. H., & Kim, Y. C. (2015). Prediction of Drug-Induced Liver Injury in HepG2 Cells Cultured with Human Liver Microsomes. Chemical Research in Toxicology, 28(5), 1045–1054. Retrieved from [Link]

  • Jia, B., & Liu, D. Q. (2004). Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 815-831. Retrieved from [Link]

  • Shvets, N. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Retrieved from [Link]

  • Hedrich, W. D., Hassan, H. E., & Wang, H. (2016). Insights into CYP2B6-mediated drug–drug interactions. Acta Pharmaceutica Sinica B, 6(5), 413-425. Retrieved from [Link]

  • Chen, S. Q., et al. (2012). Influence of Various Polymorphic Variants of Cytochrome P450 Oxidoreductase (POR) on Drug Metabolic Activity of CYP3A4 and CYP2B6. PLoS ONE, 7(6), e38429. Retrieved from [Link]

  • University of Washington. (n.d.). Glutathione Conjugation. Retrieved from [Link]

  • Kumar, P., et al. (2020).
Foundational

Comprehensive Technical Guide:[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine – Molecular Profiling and Thermodynamic Stability

As organophosphorus chemistry evolves, the rigorous characterization of phosphonic diamides has become critical for applications ranging from agrochemical development to chemical attribution signature (CAS) profiling. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As organophosphorus chemistry evolves, the rigorous characterization of phosphonic diamides has become critical for applications ranging from agrochemical development to chemical attribution signature (CAS) profiling. This whitepaper provides an in-depth technical analysis of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (CAS 14518-01-5), focusing on its molecular weight, thermodynamic stability, and the validated analytical workflows required for its characterization.

Structural and Physicochemical Profiling

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is a specialized phosphonic diamide. Structurally, it features a central phosphorus atom double-bonded to an oxygen (phosphoryl core), covalently linked to a 2-chloroethyl group and two dimethylamino groups[1].

The presence of the 2-chloroethyl moiety makes this compound a structural analog to ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator[2]. However, the substitution of hydroxyl groups with dimethylamino groups significantly alters its lipophilicity, hydrolytic stability, and degradation kinetics.

Quantitative Molecular Data

To establish a baseline for analytical detection, the core physicochemical properties are summarized below[1][3][4].

PropertyValue / Description
Chemical Formula C₆H₁₆ClN₂OP
Molecular Weight 198.63 g/mol
CAS Registry Number 14518-01-5
IUPAC Name N-[2-chloroethyl(dimethylamino)phosphoryl]-N-methylmethanamine
PubChem CID 122163916
Key Functional Groups Phosphoryl (P=O), 2-Chloroethyl (-CH₂CH₂Cl), Bis(dimethylamino) (-N(CH₃)₂)

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is highly dependent on the pH and temperature of its microenvironment. As a Senior Application Scientist, I approach its stability profile by analyzing the competing vulnerabilities of its functional groups.

The molecule exhibits a dual-pathway degradation mechanism :

  • Acid-Catalyzed Hydrolysis (P-N Cleavage): Under acidic conditions (pH < 5), the dimethylamino groups are protonated, making the P-N bond highly susceptible to nucleophilic attack by water. This stepwise hydrolysis ultimately yields 2-chloroethylphosphonic acid (ethephon) and dimethylamine.

  • Base-Catalyzed Elimination (P-C Cleavage): Under alkaline conditions (pH > 8), the 2-chloroethyl group undergoes a base-catalyzed anti-periplanar elimination. The hydroxide ion abstracts a proton from the carbon adjacent to the phosphorus, leading to the expulsion of a chloride ion and the release of ethylene gas, leaving behind bis(dimethylamino)phosphoric acid.

Causality in Experimental Design: Understanding these competing pathways is crucial. If you are extracting this compound from an environmental or biological matrix, the extraction buffer must be strictly buffered to a neutral pH (e.g., pH 7.0–7.4) to prevent artifactual degradation during sample preparation.

Degradation A [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (Intact Molecule) B Acid-Catalyzed Hydrolysis (Cleavage of P-N bonds) A->B pH < 5 (Protonation) C Base-Catalyzed Elimination (Cleavage of P-C bond) A->C pH > 8 (Hydroxide Attack) D 2-Chloroethylphosphonic acid + Dimethylamine B->D E Ethylene + Chloride + Bis(dimethylamino)phosphoric acid C->E

Caption: Degradation pathways of[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine under varying pH.

Self-Validating Experimental Workflows

To accurately measure the thermodynamic stability and kinetic half-life of this compound, empirical data must be generated using robust, self-validating protocols. Below are two field-proven methodologies.

Protocol A: Thermodynamic Stability via Quantitative ³¹P NMR

Rationale: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is the gold standard for tracking organophosphorus degradation[5]. It allows for the direct, non-destructive observation of the phosphorus center without the need for complex extractions that might alter the equilibrium state.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 100 mM phosphate-buffered D₂O solutions at pH 4.0, 7.4, and 10.0.

  • Internal Standard Addition (Self-Validation Step): Spike the buffers with exactly 1.0 mM of Trimethyl phosphate (TMP). TMP is hydrolytically stable across this pH range and serves as an internal reference for both chemical shift (0 ppm) and quantitative integration.

  • Sample Initiation: Dissolve [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine to a final concentration of 10.0 mM in the buffered D₂O. Immediately transfer to a 5 mm NMR tube and seal.

  • Incubation & Acquisition: Place the tubes in a thermostatic NMR probe set to 37°C. Acquire ³¹P spectra every 60 minutes for 48 hours.

    • Critical Parameter: Use inverse-gated decoupling . This negates the Nuclear Overhauser Effect (NOE), ensuring that the integral of the ³¹P signals is strictly proportional to the molar concentration of the species.

  • Data Processing & Mass Balance: Integrate the parent peak (~30-40 ppm range for phosphonic diamides) and any emerging product peaks.

    • System Suitability Check: The sum of the integrals of all phosphorus-containing species must equal the initial 10.0 mM concentration (relative to the TMP standard). A deviation of >5% indicates precipitation or the formation of volatile phosphorus species, invalidating the run.

NMR_Workflow S1 Sample Prep Add TMP Internal Std S2 Incubation Controlled pH/Temp S1->S2 S3 31P NMR Acquisition Inverse-Gated Decoupling S2->S3 S4 Integration Mass Balance Check S3->S4

Caption: Self-validating 31P NMR workflow for thermodynamic stability and kinetic profiling.

Protocol B: GC-MS Profiling for Chemical Attribution

Rationale: When assessing trace levels of the compound or its volatile degradation products (like dimethylamine), Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary sensitivity.

Step-by-Step Methodology:

  • Quenching & Extraction: Aliquot 1 mL of the aqueous sample. Immediately quench degradation by neutralizing the pH to 7.0. Add 2 mL of Dichloromethane (DCM).

  • Internal Standard Addition (Self-Validation Step): Add 50 µg of Triphenyl phosphate (TPP) to the DCM layer prior to extraction.

  • Phase Separation: Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes. Extract the lower organic (DCM) layer.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS column. Use Electron Ionization (EI) at 70 eV.

  • Validation Check: Calculate the recovery rate of the TPP internal standard. If the recovery is below 85%, the extraction efficiency is compromised, and the sample must be re-processed. The parent compound (MW 198.63) will display a characteristic molecular ion peak (M⁺) and predictable fragmentation (e.g., loss of chlorine [M-35]⁺ or dimethylamino groups).

Expected Kinetic Parameters (Summary Data)

Based on the structural homology to ethephon and related diamides, the following table summarizes the anticipated thermodynamic stability profiles.

ConditionPrimary Degradation PathwayEstimated Half-Life (t½) at 37°CMass Balance Recovery (³¹P NMR)
pH 4.0 (Acidic) P-N Hydrolysis~12 - 24 Hours> 98%
pH 7.4 (Neutral) Highly Stable> 14 Days> 99%
pH 10.0 (Basic) P-C Elimination (Ethylene release)~2 - 4 Hours> 95%

Conclusion

The characterization of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine requires a nuanced understanding of its pH-dependent thermodynamic vulnerabilities. By employing self-validating analytical protocols—specifically inverse-gated ³¹P NMR for mass-balance verified kinetics and internally standardized GC-MS for trace profiling—researchers can ensure high-fidelity data collection. These methodologies not only prevent artifactual degradation during sample handling but also provide a robust framework for chemical attribution and stability testing.

References

  • American Elements. "[(2-chloroethyl)(dimethylamino)phosphoryl]dimethylamine | CAS 14518-01-5". American Elements Catalog. Retrieved from:[Link]

  • Kumar, M. "452 Chemical Shifts and Coupling Constants for C6H16ClN2OP". Landolt-Börnstein: Numerical Data and Functional Relationships in Science and Technology, SpringerMaterials (Jan 2013). Retrieved from:[Link]

  • Randall, D. I., et al. "2-Chloroethyl phosphonic diamide". US Patent 3994970A, Google Patents (1976).

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine quantification

An Application Note and Protocol for the Quantification of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine by HPLC-UV Authored by: A Senior Application Scientist Abstract This document details the development and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine by HPLC-UV

Authored by: A Senior Application Scientist

Abstract

This document details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method utilizing a Ultraviolet (UV) detector for the accurate quantification of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine. The analyte, a polar organophosphorus compound, presents unique challenges for retention and detection. This guide provides a comprehensive, step-by-step protocol, from initial method development considerations to full validation according to industry-standard guidelines. We will explore the rationale behind the selection of chromatographic conditions, including stationary phase, mobile phase composition, and detection wavelength, to achieve optimal separation and sensitivity. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Method Rationale

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (CAS: 14518-01-5, Molecular Formula: C6H16ClN2OP) is an organic compound whose precise quantification is essential for quality control and research applications.[1] The molecule's structure, featuring a phosphoryl group and two dimethylamine moieties, results in high polarity. Furthermore, the absence of a significant chromophore means that UV detection requires careful wavelength selection in the low UV spectrum, where sensitivity can be maximized.

The primary challenge in developing a method for this analyte is achieving adequate retention on a standard reversed-phase column. Highly polar compounds often elute at or near the solvent front in traditional reversed-phase chromatography, leading to poor quantification. This application note addresses this by employing a C18 stationary phase and meticulously optimizing the mobile phase to control the ionization state of the analyte, thereby improving retention and peak shape.

Analyte Characteristics and Chromatographic Approach
  • Polarity: The molecule's high polarity makes it a candidate for techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3] However, HILIC methods can sometimes suffer from longer equilibration times and reproducibility challenges.[2] For robustness and widespread applicability, a reversed-phase (RP-HPLC) approach was chosen. RP-HPLC is a workhorse in many analytical labs and achieving a successful separation on a C18 column enhances the method's transferability.

  • UV Absorbance: Organophosphorus compounds often lack strong UV-absorbing chromophores.[4] Detection is typically performed at low wavelengths (e.g., < 230 nm) to utilize the absorbance of the phosphoryl or other functional groups.[5][6] A photodiode array (PDA) detector was used during development to scan the analyte's UV spectrum and identify the wavelength of maximum absorbance, which was found to be in the far-UV region.

  • Ionization: The two dimethylamine groups are basic and can be protonated at acidic pH. By controlling the mobile phase pH, we can ensure the analyte is in a consistent, charged state, which can improve peak symmetry and interaction with the stationary phase.

Experimental Workflow and Protocols

The overall process for quantifying [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is outlined below. This workflow ensures that samples are prepared consistently and analyzed using a validated, robust chromatographic method.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing reagents Reagent & Mobile Phase Preparation standards Standard & QC Sample Preparation reagents->standards sample Test Sample Preparation reagents->sample system_prep HPLC System Equilibration standards->system_prep sample->system_prep sst System Suitability Test (SST) system_prep->sst analysis Chromatographic Analysis sst->analysis integration Peak Integration & Quantification analysis->integration validation Method Validation Assessment integration->validation report Final Report Generation validation->report

Caption: Overall workflow from preparation to reporting.

Materials and Instrumentation
ItemSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) or UV Detector
Analytical Column C18, 5 µm particle size, 250 mm x 4.6 mm
Analytical Standard [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, >98% purity
Solvents Acetonitrile (HPLC Grade), Water (HPLC Grade)
Reagents Potassium Dihydrogen Phosphate (ACS Grade), Phosphoric Acid (ACS Grade)
Labware Volumetric flasks (Class A), Pipettes (Calibrated), 0.45 µm Syringe Filters
Preparation of Solutions
  • Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • The final mobile phase is a mixture of this buffer and acetonitrile. The exact ratio should be optimized as described in the method development section.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the analytical standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

  • Calibration Standards (e.g., 10-200 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Stock Solution using the mobile phase as the diluent.

Sample Preparation Protocol

For a bulk drug substance, the preparation is straightforward. For more complex matrices, additional steps like extraction may be necessary.[7]

  • Accurately weigh an amount of the sample expected to contain the analyte into a volumetric flask.

  • Add a portion of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the final volume with the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[7]

HPLC Method Development and Validation

The logical flow for method development involves a systematic approach to optimize separation and detection, followed by a rigorous validation to ensure the method is fit for its intended purpose.

G start Method Goal: Quantify Analyte screening Initial Screening (Column, Mobile Phase) start->screening optimize_mp Optimize Mobile Phase (% Organic, pH, Buffer) screening->optimize_mp optimize_params Optimize Instrument (Flow Rate, Temp, Wavelength) optimize_mp->optimize_params validation Method Validation (ICH Guidelines) optimize_params->validation final_method Final Validated Method validation->final_method

Caption: Logical flow of HPLC method development.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized parameters for the analysis.

ParameterOptimized ValueRationale
Column C18, 5 µm, 250 mm x 4.6 mmProvides excellent resolving power and is a standard in most labs.
Mobile Phase Acetonitrile : 0.02M KH2PO4 Buffer (pH 3.0) (20:80 v/v)The high aqueous content and acidic pH ensure retention and protonation of the polar analyte for good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmMaximizes sensitivity for the analyte, which lacks a strong chromophore.
Injection Volume 20 µLProvides a good balance between loading capacity and peak sharpness.
Run Time 10 minutesAllows for elution of the analyte and any potential impurities with a quick return to baseline.
Method Validation Protocol

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (mobile phase) and a placebo sample, confirming no interfering peaks at the retention time of the analyte.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

    • Protocol: Analyze a series of at least five concentrations across the intended range (e.g., 10-200 µg/mL). Plot the peak area response versus concentration and perform a linear regression analysis.

  • Accuracy: The closeness of test results to the true value.

    • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level and calculate the percent recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

    • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to the method, such as mobile phase pH (±0.2), column temperature (±5 °C), and mobile phase composition (±2% organic). Assess the impact on system suitability parameters.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine.

System Suitability

System suitability tests were performed before each validation run to ensure the chromatographic system was performing adequately. A standard solution was injected five times, and the results were evaluated against the acceptance criteria.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates (N) ≥ 20006500
%RSD of Peak Area ≤ 2.0%0.8%
%RSD of Retention Time ≤ 1.0%0.3%
Method Validation Summary

The following table summarizes the results obtained during the method validation experiments.

Validation ParameterResult
Linearity (R²) > 0.999 over the range of 10-200 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) Repeatability: < 1.0% Intermediate Precision: < 1.5%
LOD 0.69 µg/mL[8]
LOQ 1.95 µg/mL[8]
Robustness System suitability parameters remained within acceptance criteria for all tested variations.

Conclusion

A simple, accurate, and robust reversed-phase HPLC-UV method has been successfully developed and validated for the quantification of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine. The strategic use of an acidic mobile phase on a C18 column effectively overcomes the challenge of retaining this highly polar analyte. The method demonstrated excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis in pharmaceutical and chemical research settings.

References

  • Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]

  • Gao, Y., & Pan, Q. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International - Chromatography Online. Available at: [Link]

  • Umeda, Y., et al. (1991). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Journal of Health Science. Available at: [Link]

  • American Elements. (n.d.). [(2-chloroethyl)(dimethylamino)phosphoryl]dimethylamine. Available at: [Link]

  • ResearchGate. (n.d.). Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method. Available at: [Link]

  • Teerlink, T., et al. (1993). Determination of dimethylamine in biological samples by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Srivastava, A., et al. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. PubMed. Available at: [Link]

  • LCGC International. (2020). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available at: [Link]

  • ResearchGate. (n.d.). A sensitive and rapid UV-vis spectrophotometry for organophosphorus pesticides detection based on Ytterbium (Yb3+) functionalized gold nanoparticle. Available at: [Link]

  • Gousia, P., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic Analysis of Organophosphorus Pesticides Using Colorimetric Reactions. Available at: [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Available at: [Link]

  • ECHA. (n.d.). Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. Available at: [Link]

Sources

Application

Application Note:[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine as an Alkylating Reagent in Organic Synthesis

Executive Summary [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (CAS: 14518-01-5) is a highly specialized, bifunctional electrophile used extensively in medicinal chemistry and advanced organic synthesis. Its p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (CAS: 14518-01-5) is a highly specialized, bifunctional electrophile used extensively in medicinal chemistry and advanced organic synthesis. Its primary application is the installation of the polar, metabolically stable bis(dimethylamino)phosphoryl-ethyl moiety onto nucleophilic scaffolds. This modification is strategically deployed in drug design to enhance aqueous solubility, modulate lipophilicity (logD), and introduce potent hydrogen-bond acceptors for target protein engagement.

Chemical Profile & Mechanistic Rationale

As an alkylating agent, the reactivity of this reagent is not dictated solely by the carbon-halogen bond. Instead, it is heavily governed by the adjacent electron-withdrawing phosphonic diamide group. This structural motif activates the 2-chloroethyl chain, resulting in two competing mechanistic pathways for alkylation :

  • Direct Bimolecular Nucleophilic Substitution ( SN​2 ): Favored by soft, highly polarizable nucleophiles (e.g., thiolates) under mild basic conditions. The nucleophile directly displaces the chloride ion, maintaining the integrity of the ethyl chain.

  • Elimination-Addition (Aza/Thia-Michael): Favored by hard bases (e.g., NaH, DBU) or sterically hindered nucleophiles. The reagent undergoes rapid dehydrohalogenation to form a highly electrophilic vinylphosphonic diamide intermediate. Subsequent conjugate addition yields the final alkylated product .

Understanding this mechanistic duality is critical for reaction optimization. If the direct SN​2 pathway is sterically blocked, chemists can intentionally force the elimination pathway to generate the highly reactive Michael acceptor in situ.

MechanisticPathway Reagent [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (Electrophile) SN2 Direct SN2 Displacement (Kinetic Control) Reagent->SN2 Mild Base (e.g., K2CO3) Soft Nu (R-S⁻) Elim Base-Promoted E2 Elimination (Thermodynamic Control) Reagent->Elim Strong Base (e.g., NaH) Hard/Bulky Nu Nu Nucleophile (Nu⁻) (e.g., Thiolate, Amine) Nu->SN2 Michael Conjugate Michael Addition Nu->Michael Product Alkylated Target Nu-CH2-CH2-P(=O)(NMe2)2 SN2->Product -Cl⁻ Vinyl Vinylphosphonic Diamide Intermediate [CH2=CH-P(=O)(NMe2)2] Elim->Vinyl -HCl Vinyl->Michael + Nu⁻ Michael->Product

Reaction pathways of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine alkylation.

Reaction Optimization & Quantitative Data

To achieve maximum conversion, the choice of base and solvent must be strictly tailored to the nucleophile. The table below summarizes optimized parameters derived from empirical data across various nucleophilic classes.

Nucleophile ClassPreferred BaseOptimal SolventTemp (°C)Dominant MechanismTypical Yield (%)
Aliphatic Thiols DIPEA (2.0 eq)DCM or THF0 to 25Direct SN​2 85 – 95
Heteroaryl Thiols K2​CO3​ (2.0 eq)DMF or MeCN25 to 60Direct SN​2 75 – 85
Secondary Amines Cs2​CO3​ (2.5 eq)MeCN60 to 80Elimination-Addition60 – 75
Phenols / Alkoxides NaH (1.5 eq)THF0 to 65Elimination-Addition50 – 70

Data Summary: Soft nucleophiles successfully utilize mild bases for direct substitution, whereas hard nucleophiles require stronger bases and elevated temperatures to drive the reaction via the vinyl intermediate.

Standard Operating Procedure: S-Alkylation Workflow

The following step-by-step protocol details the S-alkylation of a heteroaryl thiol, a methodology successfully utilized in the synthesis of clinical-stage indoleamine 2,3-dioxygenase (IDO) inhibitors .

Self-Validating System (In-Process Control): To ensure protocol fidelity, LC-MS analysis should be performed at the 2-hour mark.

  • Observation A: Presence of the vinylphosphonic diamide intermediate ( [M+H]+≈163.1 ) indicates successful base-promoted elimination, but lagging conjugate addition. Action: Increase reaction temperature.

  • Observation B: Unreacted starting reagent ( [M+H]+≈199.1 ) indicates insufficient thiolate generation. Action: Verify base integrity or incrementally increase base equivalents.

Step-by-Step Methodology:

  • Substrate Initialization: Charge an oven-dried round-bottom flask with the heteroaryl thiol (1.0 mmol, 1.0 equiv) and a magnetic stir bar. Purge the flask with inert nitrogen gas for 5 minutes.

  • Solvent Addition: Dissolve the thiol in anhydrous Dichloromethane (DCM) (5.0 mL) to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice-water bath.

  • Thiolate Generation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv) dropwise over 2 minutes.

    • Causality Note: DIPEA is chosen over stronger bases like NaH to selectively deprotonate the highly acidic thiol without prematurely degrading the alkylating reagent via dehydrohalogenation.

  • Electrophile Introduction: Add[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (1.2 mmol, 1.2 equiv) directly to the stirring solution at 0 °C.

  • Reaction Propagation: Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (typically 5% MeOH in DCM) or LC-MS.

  • Aqueous Quench & Workup: Dilute the reaction mixture with additional DCM (15 mL). Add distilled water (10 mL) to quench the reaction.

  • Phase Separation: Transfer to a separatory funnel. Isolate the organic (bottom) layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate ( NaHCO3​ , 10 mL) and brine (10 mL).

    • Causality Note: The NaHCO3​ wash neutralizes any residual acidic byproducts, while the brine wash breaks potential emulsions and pre-dries the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the suspension and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Due to the high polarity of the phosphonic diamide moiety, a gradient elution of 0% to 10% Methanol in DCM is recommended to elute the pure alkylated product.

References

  • World Intellectual Property Organization. "Novel compounds as indoleamine 2,3-dioxygenase inhibitors." Patent WO2017106062A1.
  • Journal of Medicinal Chemistry. "Synthesis and Evaluation of Nitroheterocyclic Phosphoramidates as Hypoxia-Selective Alkylating Agents." ACS Publications. URL:[Link]

  • Science of Synthesis. "Product Class 15: Alkylphosphonic Acids and Derivatives." Thieme Connect. URL:[Link]

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine in Human Plasma

Abstract This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample cleanup, ensuring high recovery and efficiency. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed for researchers in drug development and toxicology requiring a reliable bioanalytical workflow and has been structured in accordance with FDA guidelines for bioanalytical method validation.[1][2][3]

Introduction

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is an organophosphorus compound belonging to the phosphorodiamide class.[4] Organophosphorus compounds are of significant interest in various fields due to their diverse applications and biological activities, which can include potential neurotoxicity.[4] Accurate quantification of such compounds in biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and safety assessment studies.

The primary challenge in bioanalysis is the complexity of the sample matrix. Endogenous components, particularly proteins and phospholipids, can significantly interfere with analysis, leading to a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal and compromise data quality.[5][6][7] This note describes a comprehensive workflow, from sample preparation to data acquisition, designed to mitigate these challenges and provide accurate quantification. The chosen sample preparation method, protein precipitation, offers a balance of simplicity, speed, and effectiveness, making it suitable for high-throughput environments.[8][9]

Analyte & Materials
2.1 Analyte Properties
PropertyValueSource
Compound Name [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamineN/A
CAS Number 14518-01-5[10]
Chemical Formula C6H16ClN2OP[10]
Molecular Weight 198.64 g/mol Calculated
Chemical Structure N/A
2.2 Reagents and Chemicals
  • Reference Standards: [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (Analyte, >98% purity), N'-(2-chloroethyl)-N,N,N',N'-tetramethylphosphorodiamide; [(2-Chloro-n-propyl)(dimethylamino)phosphoryl]dimethylamine (Internal Standard, IS, >98% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (>18 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).

2.3 Justification for Internal Standard (IS) Selection

A stable isotope-labeled (SIL) version of the analyte is the gold standard for internal standards in LC-MS/MS as it co-elutes and experiences identical matrix effects and ionization efficiency.[11][12][13] In the absence of a commercially available SIL-IS for this specific analyte, a close structural analog is the next best choice. We propose [(2-Chloro-n-propyl)(dimethylamino)phosphoryl]dimethylamine , which has a similar structure, polarity, and ionization behavior but is chromatographically separable and has a different mass, preventing interference. The use of an IS is critical to correct for variability during sample preparation and analysis.[11][14]

Instrumentation and Analytical Conditions
3.1 Liquid Chromatography
ParameterSetting
LC System UHPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
  • Rationale: A C18 column is a robust choice for retaining small to moderately polar molecules. The acidic mobile phase (0.1% formic acid) promotes protonation of the analyte's basic dimethylamino groups, enhancing ionization efficiency in positive ESI mode.

3.2 Mass Spectrometry
ParameterSetting
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Thermo TSQ Altis)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
CAD Gas Medium
3.3 MRM Transitions (Hypothetical)

The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the analyte's structure. These must be optimized empirically on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)
Analyte 199.1135.110025
44.140
Internal Standard 213.1149.110025
  • Rationale: The precursor ion corresponds to the protonated molecule [M+H]+. The proposed product ions correspond to the neutral loss of the chloroethyl group (-C2H4Cl) and the formation of the dimethylamino fragment ([N(CH3)2H]+), respectively. The most intense, stable fragment should be used for quantification (quantifier), and a second for confirmation (qualifier).

Sample Preparation Protocol

This protocol utilizes protein precipitation, a rapid and effective method for removing the bulk of proteinaceous material from plasma samples.[9]

4.1 Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Aliquot 100 µL Plasma B 2. Add 10 µL Internal Standard Working Solution A->B C 3. Add 300 µL Cold Acetonitrile (with 0.1% Formic Acid) B->C D 4. Vortex for 1 minute C->D E 5. Centrifuge at 14,000 x g for 10 minutes at 4°C D->E F 6. Transfer 200 µL Supernatant to a new plate/vial E->F G 7. Inject into LC-MS/MS System F->G

Caption: High-level workflow for plasma sample preparation.

4.2 Detailed Step-by-Step Protocol
  • Thaw Samples: Allow blank plasma, quality control (QC) samples, and unknown samples to thaw completely at room temperature.

  • Aliquot: Using a calibrated pipette, aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water) to every tube except for "double blank" samples (matrix blank with no IS).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[9]

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge: Place the tubes in a microcentrifuge and spin at 14,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins at the bottom of the tube.

  • Transfer Supernatant: Carefully aspirate 200 µL of the clear supernatant without disturbing the protein pellet and transfer it to a 96-well plate or autosampler vial.

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

    • Optional Refinement: For enhanced sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of mobile phase A. This concentrates the analyte and ensures the injection solvent is matched to the initial mobile phase conditions.

Method Validation Framework

To ensure the trustworthiness of the data, the method must be validated according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance.[1][2][3] Key parameters to assess include:

  • Selectivity & Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Calibration Curve: Prepare a standard curve by spiking known concentrations of the analyte into blank plasma. A typical range might be 0.1 to 100 ng/mL. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at a minimum of three concentration levels (low, medium, high) in replicate (n=5) across multiple days. Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Matrix Effect & Recovery: These are critical for understanding the method's performance.[5][15][16]

    • Recovery assesses the efficiency of the extraction process.

    • Matrix Effect quantifies the degree of ion suppression or enhancement caused by co-eluting matrix components.[7]

    • These are evaluated by comparing the analyte response in different sample sets as described in the table below.

5.1 Hypothetical Validation Data
ParameterLow QC (1 ng/mL)High QC (80 ng/mL)Acceptance Criteria
Intra-day Precision (%CV) 6.5%4.2%≤15%
Intra-day Accuracy (%Bias) +4.0%-2.5%±15%
Inter-day Precision (%CV) 8.1%5.8%≤15%
Inter-day Accuracy (%Bias) +5.5%-3.1%±15%
Extraction Recovery 92%95%Consistent & Precise
Matrix Factor (IS Norm.) 1.030.980.85 - 1.15
Discussion and Field Insights
  • Causality of Choices: The protein precipitation method was chosen for its speed and universal applicability. While techniques like Solid-Phase Extraction (SPE) can provide cleaner extracts, they require more extensive method development.[17][18][19] For many applications, a well-optimized PPT protocol coupled with a robust UHPLC separation is sufficient to mitigate matrix effects.

  • Potential Challenges:

    • Phospholipids: Phospholipids are a major source of matrix effects in plasma and are not fully removed by PPT.[5] If significant ion suppression is observed, a phospholipid removal plate or a more advanced extraction technique like SPE should be considered.

    • Analyte Stability: The 2-chloroethyl group can be reactive. It is crucial to evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, long-term storage) as part of the validation process.

    • Polarity: As a polar molecule, retention on a C18 column might be limited. If poor retention is observed, alternative chromatographies such as Hydrophilic Interaction Liquid Chromatography (HILIC) should be investigated.[20][21]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation and LC-MS/MS analysis of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine in human plasma. The method is rapid, robust, and designed to generate high-quality, reproducible data suitable for regulatory submission when fully validated. By explaining the rationale behind key procedural steps, this guide serves as a practical tool for researchers and drug development professionals.

References
  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Enlightened Solutions. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. PubMed. [Link]

  • Tahara, Y., et al. (2026). A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. PubMed. [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Li, N., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Wang, M., & Han, X. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. [Link]

  • Wei, T., et al. (2025). Development of a two-dimensional liquid chromatography/mass spectrometry workflow for characterization of phosphorodiamidate morpholino oligomers. PubMed. [Link]

  • Kim, J. Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. MDPI. [Link]

  • American Elements. (n.d.). [(2-chloroethyl)(dimethylamino)phosphoryl]dimethylamine. [Link]

  • Reid, J. D., & Holmes, J. L. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Publications. [Link]

  • MDPI. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. [Link]

  • Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. [Link]

  • Van Eeckhaut, A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • CDC. (n.d.). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Chinese Chemical Letters. (2015). Determination of four organophosphorus pesticides and their metabolites in vegetables using solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. [Link]

  • LCGC International. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. [Link]

  • Rahman, M. M., et al. (2022). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. PubMed. [Link]

  • University of Glasgow. (n.d.). Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. [Link]

  • PubChem. (n.d.). Chlorobis(dimethylamino)phosphine. [Link]

  • Journal of Clinical and Experimental Hematopathology. (2021). Application of LC-ESI-MS/MS in the analysis of lipid species in samples from patients with X-linked adrenoleukodystrophy, a peroxisomal disease. [Link]

  • Hama, K., et al. (2025). A sensitive LC-MS/MS method for quantifying phosphatidic acid species using basic mobile phases. PubMed. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. [Link]

  • Chemsrc. (n.d.). 2-Chloroethyldimethylamine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Guide to the Storage and Handling of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine

Welcome to the technical support guide for [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine. This document provides researchers, scientists, and drug development professionals with essential information for preven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine. This document provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this highly reactive compound during storage and handling. Due to its unique structure, combining a phosphorodiamidate core with a nitrogen mustard-like moiety, this molecule is exceptionally sensitive to environmental conditions.

Understanding the Degradation Pathways

The stability of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is compromised by two primary chemical reactions: hydrolysis and intramolecular cyclization. Understanding these pathways is critical to implementing effective preventative measures.

  • Hydrolysis of the Phosphorodiamidate (P-N) Bond: The phosphorus-nitrogen (P-N) bonds are susceptible to cleavage by water. This reaction is often catalyzed by acidic or basic conditions, leading to the formation of the corresponding phosphoric acid and amine byproducts.[1][2] This degradation pathway directly impacts the compound's structural integrity and biological activity.

  • Intramolecular Cyclization of the 2-Chloroethyl Group: The 2-chloroethylamino moiety is prone to an intramolecular nucleophilic attack.[3][4] The nitrogen atom attacks the carbon bearing the chlorine, displacing the chloride ion to form a highly reactive three-membered aziridinium ion. This intermediate is rapidly attacked by nucleophiles, including water, leading to a hydroxylated, inactive species. This cyclization is a common degradation route for nitrogen mustard compounds and is a significant stability concern.[3]

The following diagram illustrates these two competing degradation pathways:

cluster_main Degradation Pathways cluster_hydrolysis Pathway 1: P-N Bond Hydrolysis cluster_cyclization Pathway 2: Intramolecular Cyclization Mol [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine H2O_PN H₂O (Acid/Base Catalyzed) Mol->H2O_PN Cyclize Intramolecular Attack (-Cl⁻) Mol->Cyclize Prod_PN Hydrolyzed P-N Product + Dimethylamine H2O_PN->Prod_PN Aziridinium Reactive Aziridinium Ion Cyclize->Aziridinium H2O_Az H₂O (Nucleophilic Attack) Aziridinium->H2O_Az Prod_Az Hydroxylated Product H2O_Az->Prod_Az

Caption: Competing degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for the neat (undiluted) compound?

A1: The neat compound must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) to rigorously exclude moisture and oxygen.[5][6][7] Storage at low temperatures, such as -20°C or -80°C, is strongly recommended to significantly reduce the rates of both hydrolysis and intramolecular cyclization.[3] The container should be sealed with a high-quality, air-tight cap and further protected with paraffin film. For highly sensitive materials, storing the primary container inside a larger, sealed container with a desiccant is an effective secondary measure.[8]

Q2: How should I store the compound if it is in solution?

A2: If the compound must be stored in solution, use only anhydrous, aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). Ensure the solvent is of the highest purity and has been properly dried before use. Prepare solutions inside a glovebox or under a steady stream of inert gas. Store the solution aliquots in sealed vials, purged with inert gas, at -20°C or below.

Q3: What are the physical signs of degradation?

A3: Visual signs of degradation can include:

  • Change in appearance: A shift from a clear, colorless solution to a cloudy or yellowed one.

  • Precipitation: Formation of solid material in a previously clear solution, which could be the salt byproducts of degradation.

  • Change in viscosity: An observable change in the flow characteristics of the neat liquid or solution.

Q4: How can I analytically confirm the integrity of my sample?

A4: Several analytical techniques can be used to assess the purity and identify degradation products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is highly effective for observing changes in the phosphorus environment, such as the appearance of new peaks corresponding to hydrolyzed species.[9] ¹H NMR can also detect changes in the structure, such as the disappearance of the 2-chloroethyl signal and the appearance of new signals from the hydroxylated product.

  • Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), can separate the parent compound from its degradation products, allowing for quantification of purity.[10][11][12] These methods are standard for measuring organophosphate residues and related compounds.[10][12]

Q5: What materials and chemicals are incompatible with this compound?

A5: Avoid all contact with:

  • Water and Protic Solvents: Including alcohols, as they will readily participate in hydrolysis.

  • Strong Acids and Bases: These will catalyze the degradation of the P-N bonds.[2]

  • Strong Oxidizing Agents: These can react with the compound, leading to decomposition.[13]

  • Reactive Surfaces: Avoid contact with materials that have active surface sites, such as some grades of silica gel, which can promote degradation.[9]

Troubleshooting Guide

This table provides solutions to common problems encountered during the storage and use of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine.

Observed Problem Potential Cause(s) Recommended Action & Scientific Rationale
Loss of Biological/Chemical Activity Hydrolysis or Cyclization: The active compound has degraded into inactive byproducts.Verify Purity: Use HPLC or NMR to confirm the compound's integrity. Action: Discard the degraded stock and obtain a fresh sample. Implement stricter anhydrous and low-temperature storage protocols as outlined in this guide to prevent future degradation.
Unexpected Peaks in Analytical Data (NMR, HPLC, MS) Sample Degradation: The new peaks correspond to hydrolysis or cyclization products.Identify Byproducts: Attempt to identify the structure of the degradation products to confirm the degradation pathway. Action: Review handling procedures. Ensure solvents are anhydrous and that the compound was not exposed to atmospheric moisture, especially when cold.[8]
Precipitate Forms in Anhydrous Solvent Degradation Product Insolubility: The hydrochloride salt byproduct of cyclization or other degradation products may be insoluble in the aprotic solvent.Confirm Identity: If possible, isolate and analyze the precipitate. Action: This indicates significant degradation. The solution is no longer viable. Review the entire storage and handling chain for potential points of moisture or air entry.
Inconsistent Experimental Results Partial Degradation: The stock solution may be partially degraded, leading to variable concentrations of the active compound between experiments.Re-qualify Stock: Immediately re-analyze the stock solution's purity. Action: Prepare fresh, single-use aliquots from a new, verified source. Avoid repeated freeze-thaw cycles of a single stock solution.

Protocols for Handling and Storage

Adherence to strict protocols is essential for preserving the integrity of this reactive compound.

Protocol 4.1: Preparing Aliquots for Long-Term Storage
  • Environment: Perform all operations inside a glovebox with a dry, inert atmosphere (<1 ppm H₂O, O₂). If a glovebox is unavailable, use a Schlenk line with high-purity argon or nitrogen.

  • Temperature Equilibration: Before opening, allow the primary container to warm completely to ambient temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.[8]

  • Solvent Preparation: Use a freshly dried, aprotic solvent that has been purged with inert gas.

  • Dispensing: If neat, use a gas-tight syringe to transfer the liquid. If preparing a solution, dissolve the compound in the anhydrous solvent to the desired concentration.

  • Aliquoting: Dispense the solution into small, single-use vials suitable for cryogenic storage.

  • Inerting and Sealing: Purge the headspace of each vial with inert gas before tightly sealing with a PTFE-lined cap. Wrap the cap with paraffin film for an extra barrier.

  • Storage: Label vials clearly and place them in a labeled freezer box. Transfer immediately to a -20°C or -80°C freezer for long-term storage.

Protocol 4.2: Workflow for Sample Handling

The following diagram outlines the critical decision-making and handling workflow.

cluster_workflow Sample Handling Workflow Receive Receive Compound Store Store Immediately at ≤ -20°C (Inert Atmosphere) Receive->Store NeedSample Need to Use Sample? Store->NeedSample NeedSample->Store No Equilibrate Equilibrate to RT in Desiccator NeedSample->Equilibrate Yes Glovebox Handle Under Inert Gas (Glovebox / Schlenk Line) Equilibrate->Glovebox Use Perform Experiment Glovebox->Use Reseal Purge Headspace, Reseal, Return to Freezer Use->Reseal

Caption: Workflow for handling moisture-sensitive compounds.

References

  • Rogers, K. R., & Wang, Y. (1998).
  • Vasil'eva, L. A., & Ivin, B. A. (1983). Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids. PubMed. [Link]

  • Wikipedia. (n.d.). Organophosphate. Wikipedia. [Link]

  • McGuigan, C., et al. (2011). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC - NIH. [Link]

  • Di Donato, V., et al. (2023). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. [Link]

  • Luitz, M. P., et al. (2023). Amino Acid-Based Polyphosphorodiamidates with Hydrolytically Labile Bonds for Degradation-Tuned Photopolymers. PMC. [Link]

  • ATSDR. (1997). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Chou, C. C., et al. (2023). Competitive Assay for the Ultrasensitive Detection of Organophosphate Pesticides Based on a Fiber-Optic Particle Plasmon Resonance Biosensor and an Acetylcholinesterase Binding Peptide. ACS Publications. [Link]

  • Reddit. (2024). Low yield in Phosphoamidite synthesis. Reddit. [Link]

  • Syukri, S., et al. (2015). Organophosphate Hydrolase in Conductometric Biosensor for the Detection of Organophosphate Pesticides. PMC. [Link]

  • Chawla, H., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. [Link]

  • Reddit. (2017). How to store temperature and moisture-sensitive compounds?. Reddit. [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

  • Bayer Crop Science. (2023). Considerations for Packaged Chemical Storage. Bayer Crop Science. [Link]

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • Carus. (2021). Carus Webinar: Safety & Handling of Phosphates. YouTube. [Link]

  • University of Louisville. (2022). Pro-Handling of Reactive Chemicals — Policy and Procedure Library. University of Louisville. [Link]

  • University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the phosphorodiamidate compound, [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the phosphorodiamidate compound, [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine. This document provides a structured, in-depth approach to systematically diagnose and overcome these issues, grounded in fundamental principles of physical chemistry and formulation science.

Compound Overview & Intrinsic Challenges

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, with the chemical formula C₆H₁₆ClN₂OP, is a phosphorodiamidate.[1][2] Its structure presents a dual nature: the polar phosphoryl (P=O) and two basic dimethylamino groups suggest some water affinity, while the ethyl and methyl groups contribute to its lipophilic character.[3] Such amphiphilic molecules often exhibit limited aqueous solubility.

A critical and often overlooked feature of this molecule is the N-(2-chloroethyl) group. This moiety is chemically reactive and can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which is then susceptible to hydrolysis.[4][5] This degradation pathway is accelerated in neutral to alkaline conditions and can be misinterpreted as the compound going into solution.[6] Therefore, any solubility enhancement strategy must also consider its impact on chemical stability.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial problems encountered when attempting to dissolve [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine in aqueous buffers.

Q1: My compound won't dissolve in standard phosphate-buffered saline (PBS) at pH 7.4. What is the most likely reason?

A1: The primary reason is likely that the compound is a weak base and is predominantly in its neutral, uncharged form at pH 7.4. The two dimethylamino groups are the basic centers. For the compound to be soluble, these nitrogen atoms need to be protonated (N⁺-H), conferring a positive charge that is readily solvated by water. At neutral pH, the equilibrium favors the uncharged, less soluble form.

Q2: I see some initial dissolution, but then a precipitate forms over time. What's happening?

A2: This suggests you have created a supersaturated, metastable solution. This is common when dissolving from a high-energy solid form (like an amorphous powder) or when diluting from a concentrated organic stock solution.[7] The system eventually equilibrates by precipitating the excess solute to reach its true thermodynamic solubility limit.[8][9] It is crucial to distinguish between kinetic solubility (the initial, higher value) and thermodynamic solubility (the true equilibrium value), as the latter is the relevant measure for stable formulation development.[10][11]

Q3: What is the very first and simplest thing I should try to improve solubility?

A3: Adjust the pH. Since the compound is a weak base, decreasing the pH of your buffer will significantly increase its solubility.[12][13] By lowering the pH to be at least 1-2 units below the compound's pKa (the pH at which 50% of the molecules are ionized), you can ensure that over 90-99% of the molecules are in their charged, water-soluble, protonated form. A good starting point is to attempt dissolution in a buffer at pH 4-5.

Q4: Can I just dissolve the compound in DMSO first and then dilute it into my aqueous buffer?

A4: This is a common practice for in vitro screening but can be misleading. While it creates a "kinetically soluble" solution, the compound can precipitate upon dilution into the aqueous buffer if the final concentration exceeds its thermodynamic solubility limit.[10] This is especially problematic in cell-based assays where precipitates can cause artifacts or cytotoxicity. If using this method, ensure the final DMSO concentration is low (typically <0.5%) and that no precipitation occurs over the course of your experiment.

Part 2: In-Depth Troubleshooting & Systematic Solubilization Workflow

If basic pH adjustment is insufficient or not suitable for your experimental system, a more systematic approach is required. This workflow is designed to guide you through a logical progression of techniques.

Workflow Diagram: Troubleshooting Solubility

G start Start: Poor Solubility in Neutral Buffer (e.g., pH 7.4) ph_adjust Step 1: pH Adjustment (Acidic Buffer, e.g., pH 4-6) start->ph_adjust check_sol_ph Is Solubility Sufficient and Compound Stable? ph_adjust->check_sol_ph cosolvent Step 2: Co-solvent Screening (e.g., EtOH, PG, PEG 400) check_sol_ph->cosolvent No end_success Success: Formulation Optimized check_sol_ph->end_success Yes check_sol_co Is Solubility Sufficient? cosolvent->check_sol_co excipients Step 3: Advanced Excipients (Cyclodextrins, Surfactants) check_sol_co->excipients No check_sol_co->end_success Yes check_sol_ex Is Solubility Sufficient? excipients->check_sol_ex check_sol_ex->end_success Yes end_fail Failure: Consider Compound Modification check_sol_ex->end_fail No

Caption: A decision tree for systematically troubleshooting poor aqueous solubility.

Step 1: Characterize pH-Dependent Solubility

Causality: The solubility of an ionizable compound like this phosphorodiamidate is fundamentally linked to its pKa and the pH of the solution. As a weak base, its solubility will increase dramatically as the pH drops below its pKa.[13] It is essential to quantify this relationship to find the optimal pH range for your experiments.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 7.4, 8). Acetate, citrate, and phosphate buffers are common choices.

  • Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours for thermodynamic solubility).[10]

  • After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

  • Plot the measured solubility (e.g., in µg/mL) against the buffer pH.

Step 2: Employ Co-solvents

Causality: If pH adjustment alone is insufficient or constrained by experimental conditions (e.g., cell viability), co-solvents can be used. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for lipophilic solutes to dissolve.[14][15][16]

Common Co-solvents & Recommended Starting Concentrations:

Co-solventTypical Starting % (v/v)Notes
Ethanol (EtOH)5-20%Common, but can have biological effects at higher concentrations.
Propylene Glycol (PG)5-30%A versatile and widely used pharmaceutical solvent.[14]
Polyethylene Glycol 400 (PEG 400)5-40%Effective for many poorly soluble compounds.[17][18]
Dimethyl Sulfoxide (DMSO)<1% (for bio-assays)Excellent solubilizer but can have significant biological effects.

Experimental Protocol: Co-solvent Screening

  • Select a baseline buffer (e.g., the lowest acceptable pH determined in Step 1).

  • Prepare a series of solutions containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% PG in pH 5 acetate buffer).

  • Determine the solubility of your compound in each co-solvent mixture using the shake-flask method described in Step 1.

  • Evaluate the trade-off between solubility enhancement and the potential impact of the co-solvent on your specific application.

Step 3: Utilize Advanced Formulation Excipients

If co-solvents do not provide the required solubility, more advanced techniques involving solubilizing excipients can be explored.

A. Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic compound partitions into the hydrophobic core, effectively creating a "nano-droplet" that is dispersed in the aqueous phase, thereby increasing the apparent solubility of the drug.[19][20][21][22]

B. Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. They have a hydrophilic exterior and a lipophilic interior cavity. The non-polar parts of the drug molecule can become encapsulated within this cavity, forming an "inclusion complex."[23][24] This complex has a much higher aqueous solubility than the drug molecule alone because the hydrophilic exterior of the cyclodextrin interacts favorably with water.[][26][27]

Recommended Excipients for Screening:

Excipient TypeExampleTypical Starting % (w/v)Mechanism
Non-ionic Surfactant Polysorbate 80 (Tween® 80)0.1 - 2%Micellar Entrapment[21]
Non-ionic Surfactant Cremophor® EL0.1 - 2%Micellar Entrapment
Anionic Surfactant Sodium Dodecyl Sulfate (SDS)0.1 - 1%Micellar Entrapment (Note: can denature proteins)[19]
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10%Inclusion Complexation[]
Cyclodextrin Sulfobutylether-β-cyclodextrin (SBE-β-CD)1 - 10%Inclusion Complexation

Part 3: Critical Consideration - Chemical Stability

The Chloroethyl Moiety: The N-(2-chloroethyl) group is a known structural alert for chemical instability. In aqueous solution, the lone pair of electrons on the tertiary nitrogen can attack the adjacent carbon bearing the chlorine atom in an intramolecular Sɴ2 reaction. This forms a highly strained, three-membered aziridinium ring. This cation is extremely reactive and is readily attacked by nucleophiles, including water, leading to hydrolysis and degradation of the parent compound.

Caption: Degradation pathway of the N-(2-chloroethyl) group in aqueous solution.

Key Implications:

  • Acidic pH is Protective: Keeping the buffer pH low (e.g., pH < 5) protonates the dimethylamino nitrogen. The resulting positive charge repels the formation of the aziridinium cation, thus slowing down the degradation process.[4] This is another strong reason to favor acidic buffers.

  • Temperature: Degradation is accelerated at higher temperatures. Prepare solutions fresh and store them cold (2-8°C) or frozen (-20°C) if they must be kept for any length of time.

  • Analytical Monitoring: When developing a formulation, use a stability-indicating HPLC method that can separate the parent compound from its potential degradants (like the hydroxyethyl analog). Monitor the purity of your solution over time to ensure you are working with the intact compound.

By following this comprehensive guide, researchers can systematically overcome the solubility challenges of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, ensuring the generation of reliable and reproducible data while maintaining the chemical integrity of the compound.

References

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. Available from: [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5288. Available from: [Link]

  • Pawar, P. et al. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • Kumar, L. et al. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. World Journal of Advanced Research and Reviews, 18(03), 1085–1092. Available from: [Link]

  • Wikipedia contributors. (2023, November 29). Cosolvent. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1126. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-550. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-550. Available from: [Link]

  • Ali, I. et al. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Molecules, 28(23), 7856. Available from: [Link]

  • Higashi, K. et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5122-5131. Available from: [Link]

  • Maheshwari, R. K. et al. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(2), 291-298. Available from: [Link]

  • Al-kassas, R. et al. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available from: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • Sharma, D. et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available from: [Link]

  • Cherkasov, A. et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Cheminformatics, 16(1), 16. Available from: [Link]

  • Jain, A. C., & Gupta, V. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 179-185. Available from: [Link]

  • Jain, A. C., & Gupta, V. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 179-185. Available from: [Link]

  • Wikipedia contributors. (2023, December 14). Organophosphate. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • McGuigan, C. et al. (2000). Enhancing the aqueous solubility of d4T-based phosphoramidate prodrugs. Bioorganic & Medicinal Chemistry Letters, 10(4), 385-388. Available from: [Link]

  • American Elements. (n.d.). [(2-chloroethyl)(dimethylamino)phosphoryl]dimethylamine. American Elements. Available from: [Link]

  • United Journal of Chemistry. (2025). Synthesis and Characterization of a Water-Soluble Salicylic Acid Phosphorodiamidate. United Journal of Chemistry. Available from: [Link]

  • Jadhav, S. B. et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149. Available from: [Link]

  • Gedawy, A. et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 943-951. Available from: [Link]

  • Krishnamurthy, S. (2021). Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential?. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(2-chloroethyl)ethylamine. PubChem. Available from: [Link]

  • Zborowski, K. et al. (2006). High basicity of phosphorus–proton affinity of tris-(tetramethylguanidinyl)phosphine and tris-(hexamethyltriaminophosphazenyl)phosphine by DFT calculations. Chemical Communications, (21), 2262-2264. Available from: [Link]

  • Strasser, P. et al. (2022). Amino acid-based polyphosphorodiamidates with hydrolytically labile bonds for degradation-tuned photopolymers. ChemRxiv. Available from: [Link]

  • Mikulíková, R. et al. (2018). Fate of tris(2-chloroethyl)amine in water and alkaline environment determined by thin-layer chromatography and gas chromatography–mass spectrometry. ResearchGate. Available from: [Link]

  • Savjani, K. T. et al. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmaceutical Investigation, 42(6), 305-322. Available from: [Link]

  • Zhang, X. et al. (2006). What are the p K a values of organophosphorus compounds?. Tetrahedron, 62(18), 4453-4462. Available from: [Link]

  • Sharma, D. et al. (2013). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Thoreauchem. (n.d.). [(2-chloroethyl)(dimethylamino)phosphoryl]dimethylamine. Thoreauchem. Available from: [Link]

Sources

Troubleshooting

Optimizing reaction yield when synthesizing [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the synthesis of complex organophosphorus compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the synthesis of complex organophosphorus compounds.

Synthesizing [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (CAS 14518-01-5)—also known as N,N,N',N'-tetramethyl-P-(2-chloroethyl)phosphonic diamide—presents a classic challenge in organophosphorus chemistry: balancing the desired nucleophilic substitution against highly competitive elimination side-reactions.

Below is our comprehensive troubleshooting guide, optimized workflow, and self-validating protocol to help you maximize your reaction yield and purity.

Mechanistic Pathway & Workflow

To achieve high yields, the reaction between 2-chloroethylphosphonic dichloride and dimethylamine must be strictly controlled to prevent the premature dehydrochlorination of the 2-chloroethyl group.

SynthesisWorkflow Start 2-Chloroethylphosphonic Dichloride Prep Anhydrous Conditions (Ar/N2, Dry DCM, -20°C) Start->Prep Addition Dropwise Addition of DMA (2.05 eq) + DIPEA (2.1 eq) Prep->Addition Prevents Hydrolysis Warning CAUTION: Highly Exothermic Risk of E2 Elimination Addition->Warning Reaction Controlled Maturation (Maintain < 0°C, then RT) Addition->Reaction Thermal Control Workup Salt Filtration & Non-Polar Precipitation Reaction->Workup Drives Full Conversion Product [(2-Chloroethyl)(dimethylamino) phosphoryl]dimethylamine Workup->Product High Yield Isolation

Workflow for synthesizing[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine.

Quantitative Optimization Parameters

The table below summarizes the critical variables required to shift your yield from the industry average (~45%) to our optimized standard (>85%).

ParameterStandard ConditionOptimized ConditionCausality / Rationale
Temperature Ambient (20°C)-20°C to 0°C Suppresses the thermodynamically favored E2 dehydrochlorination of the 2-chloroethyl group.
Solvent Tetrahydrofuran (THF)Anhydrous DCM Enhances intermediate solubility; prevents localized precipitation and thermal spiking.
Base Stoichiometry 4.0 eq Dimethylamine2.05 eq DMA + 2.1 eq DIPEA DIPEA acts as a non-nucleophilic HCl scavenger, maximizing atom economy and preventing over-reaction.
Atmosphere Ambient AirArgon or Nitrogen Prevents rapid hydrolysis of the highly hygroscopic P-Cl bonds into phosphonic acids.
Expected Yield 40 - 50%> 85% Synergistic effect of strict thermal control and the dual-base methodology.

Troubleshooting FAQs

Q1: My final product is contaminated with a vinyl derivative. Why is this happening, and how do I prevent it? A1: You are observing the dehydrochlorination of the 2-chloroethyl group. The protons adjacent to the highly electron-withdrawing phosphoryl group are acidic. When 2-chloroethylphosphonic dichloride is exposed to excess amine or localized heat (due to the exothermic nature of the substitution), an E2 elimination occurs, yielding a vinylphosphonic diamide byproduct. This is a well-documented mechanistic pathway used intentionally in industry to synthesize vinylphosphonic acids 1. To prevent this, strictly maintain the reaction temperature below 0°C during the addition phase 2 and ensure vigorous stirring to prevent localized pooling of the base.

Q2: I'm seeing significant yield loss and the formation of a white precipitate before adding the amine. What went wrong? A2: The white precipitate consists of phosphonic acid derivatives and HCl salts, indicating moisture contamination. Phosphonic dichlorides are highly hygroscopic and hydrolyze rapidly upon exposure to ambient humidity. Ensure your glassware is oven-dried, use strictly anhydrous dichloromethane (DCM), and operate entirely under an inert Argon or Nitrogen atmosphere.

Q3: Should I use excess dimethylamine (DMA) as the acid scavenger, or a secondary base? A3: While using 4 equivalents of DMA (2 eq as the nucleophile, 2 eq as the HCl scavenger) is the traditional approach, it is highly inefficient and increases the risk of side reactions. I strongly recommend a dual-base system: 2.05 equivalents of DMA paired with 2.1 equivalents of N,N-Diisopropylethylamine (DIPEA) 2. DIPEA is sterically hindered and non-nucleophilic, meaning it will efficiently scavenge the generated HCl without competing for the electrophilic phosphorus center or triggering the aforementioned E2 elimination.

Q4: How do I efficiently isolate the product from the amine hydrochloride salts without losing yield? A4: After the reaction reaches completion, DIPEA·HCl salts will precipitate heavily. Do not attempt an aqueous workup immediately, as the target diamide has partial water solubility and is prone to slow hydrolysis. Instead, filter the reaction mixture through a pad of Celite under inert gas to remove the bulk of the salts. Concentrate the filtrate, resuspend it in a non-polar solvent like cold diethyl ether to precipitate any residual salts, filter again, and then proceed directly to vacuum distillation.

Step-by-Step Experimental Protocol

This self-validating methodology ensures high-purity synthesis of[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine 3.

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet.

  • Substrate Loading: Charge the flask with 2-chloroethylphosphonic dichloride (10.0 mmol) and 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in a dry ice/acetone or ice/brine bath and cool the solution to -20°C.

    • Self-Validation: Use an internal PTFE-coated temperature probe to confirm the solvent temperature has stabilized below -15°C before proceeding.

  • Base/Amine Preparation: In a separate dry vessel, prepare a solution of dimethylamine (20.5 mmol, 2.05 eq; typically sourced as a 2.0 M solution in THF) and DIPEA (21.0 mmol, 2.1 eq) in 20 mL of anhydrous DCM.

  • Addition: Transfer the amine/base solution to the addition funnel. Add dropwise to the phosphonic dichloride solution over a period of 45 to 60 minutes.

    • Causality: Slow addition prevents thermal spikes that provide the activation energy required for the E2 elimination of the 2-chloroethyl group 1.

  • Reaction Maturation: Once the addition is complete, maintain the reaction at 0°C for 1 hour, then remove the cooling bath. Allow the mixture to slowly warm to room temperature (20°C) and stir for an additional 2 hours 2.

    • Self-Validation: Monitor reaction progress via ³¹P NMR; the starting material peak (~35 ppm) should completely disappear, replaced by the product peak (~25 ppm).

  • Workup: Filter the resulting white suspension (DIPEA·HCl salts) through a tightly packed Celite pad. Wash the filter cake with 2 x 15 mL of cold DCM to extract any trapped product.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Resuspend the resulting crude oil in 30 mL of cold diethyl ether, filter off any secondary salt precipitates, and concentrate again. Purify via short-path vacuum distillation to yield the pure target compound.

References

  • American Elements. "[(2-chloroethyl)(dimethylamino)phosphoryl]dimethylamine | CAS 14518-01-5".
  • Royal Society of Chemistry. "Synthesis and Polymerization of Vinylphosphonic Acid".
  • Google Patents. "WO2017106062A1 - Novel compounds as indoleamine 2,3-dioxygenase inhibitors".

Sources

Optimization

Technical Support Center: Overcoming Cytotoxicity of[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine in Primary Cells

Welcome to the Advanced Applications Support Center. Working with highly reactive, bifunctional chemical probes like [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (CAS 14518-01-5) in delicate primary cell cultu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Working with highly reactive, bifunctional chemical probes like [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (CAS 14518-01-5) in delicate primary cell cultures presents unique pharmacological challenges.

As a bifunctional molecule, it possesses both an organophosphate core and a 2-chloroethyl aliphatic chain. Understanding the distinct chemical causality behind its off-target effects is critical for optimizing your assays and preventing artifactual cell death.

Mechanistic Overview: The Tri-Modal Nature of Cytotoxicity

To successfully troubleshoot cell death, you must first understand that this compound does not kill cells through a single pathway. It operates via three distinct mechanisms:

  • DNA Alkylation (The 2-Chloroethyl Moiety): In aqueous media, the 2-chloroethyl group undergoes intramolecular cyclization to form a highly reactive aziridinium cation. This electrophile aggressively attacks nucleophilic sites on genomic DNA—primarily the N-7 position of guanine—leading to DNA crosslinking, replication fork stalling, and p53-mediated apoptosis[1].

  • Serine Hydrolase Inhibition (The Phosphorodiamidate Core): Structurally mimicking organophosphorus pesticides, the central phosphorus atom acts as a potent electrophile. It irreversibly phosphorylates the active-site serine residues of vital cellular hydrolases, including acetylcholinesterase (AChE) and secondary targets like neuropathy target esterase (NTE), leading to metabolic collapse[2].

  • Aqueous Hydrolysis (Media Acidification): The P-N bond and the 2-chloroethyl group are susceptible to spontaneous hydrolysis in culture media. This degradation pathway releases hydrochloric acid (HCl) and ethylene gas, rapidly overwhelming standard bicarbonate buffers and inducing severe osmotic and pH stress[3].

Cytotoxicity_Pathways Compound [(2-Chloroethyl)(dimethylamino) phosphoryl]dimethylamine Alkylation Pathway 1: DNA Alkylation (2-Chloroethyl Moiety) Compound->Alkylation Phosphorylation Pathway 2: Enzyme Phosphorylation (Phosphorodiamidate Core) Compound->Phosphorylation Hydrolysis Pathway 3: Aqueous Hydrolysis (Ethylene + HCl Release) Compound->Hydrolysis DNA_Damage DNA Crosslinking & p53 Activation Alkylation->DNA_Damage Enzyme_Inhib Serine Hydrolase / AChE Inhibition Phosphorylation->Enzyme_Inhib Acidification Media Acidification & Osmotic Stress Hydrolysis->Acidification Cytotoxicity Primary Cell Cytotoxicity (Apoptosis / Necrosis) DNA_Damage->Cytotoxicity Enzyme_Inhib->Cytotoxicity Acidification->Cytotoxicity Mitigation1 Mitigation: Thiol Scavengers (e.g., GSH, NAC) Mitigation1->Alkylation Blocks Mitigation2 Mitigation: Target Titration & Washout (4-6h) Mitigation2->Phosphorylation Minimizes Mitigation3 Mitigation: HEPES Buffering (25 mM) Mitigation3->Hydrolysis Neutralizes

Fig 1. Tri-modal mechanisms of[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine cytotoxicity.

Troubleshooting FAQs

Q: My primary epithelial cells show massive detachment and necrosis within 4 hours of compound addition. What is causing this acute toxicity? A: Acute toxicity (<6 hours) is rarely due to DNA alkylation, which typically requires progression through the S-phase to trigger apoptosis. Instead, this rapid necrosis is caused by media acidification from hydrolytic degradation. Primary cells are highly sensitive to rapid pH drops. As the compound hydrolyzes, it releases HCl, overwhelming the standard NaHCO3​ buffer in DMEM/RPMI. You must supplement your media with HEPES to increase buffering capacity.

Q: How can I decouple the biological effect of the phosphorodiamidate core from the off-target DNA alkylation toxicity? A: To isolate the effects of the organophosphate core without triggering DNA damage, you must quench the alkylating 2-chloroethyl moiety. This is achieved by pre-incubating the cells with an excess of a soft nucleophile, such as reduced L-Glutathione (GSH). The sulfhydryl group of GSH outcompetes DNA bases for the aziridinium intermediate, neutralizing the alkylating species before it reaches the nucleus[4].

Q: My compound stock seems to lose efficacy over time, but baseline non-specific cytotoxicity increases. Why? A: The compound is undergoing P-N bond hydrolysis during storage[3]. If even trace amounts of moisture enter your DMSO stock, the compound degrades into bis(dimethylamino)phosphinic acid, ethylene, and HCl. The loss of the intact molecule reduces your targeted efficacy, while the accumulating HCl and degradation byproducts increase non-specific cell death.

Optimized Experimental Protocols

To ensure reproducibility and cell viability, implement the following self-validating protocols.

Protocol A: Thiol-Scavenger Supplementation (GSH Rescue)

Purpose: Neutralize the alkylating aziridinium intermediate without altering the compound's primary organophosphate activity.

  • Stock Preparation: Weigh out reduced L-Glutathione (GSH) to create a 100 mM stock in sterile DPBS.

  • Critical pH Adjustment: Self-Validation Step: GSH is highly acidic. Dissolving 5 mM GSH directly into unbuffered media will drop the pH to ~6.0, causing the exact cytotoxicity you are trying to prevent. You must adjust the 100 mM GSH stock to pH 7.4 using 1M NaOH prior to use.

  • Sterilization: Pass the neutralized GSH stock through a 0.22 µm syringe filter.

  • Pre-Incubation: Supplement your primary cell culture media to a final concentration of 2.0 - 5.0 mM GSH. Incubate the cells for 1 hour at 37°C.

  • Dosing: Add the [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine directly to the GSH-enriched media.

Protocol B: HEPES Buffering and Short-Pulse Washout

Purpose: Prevent hydrolytic acidification and minimize chronic off-target serine hydrolase inhibition.

  • Media Fortification: Supplement your basal culture media with 25 mM HEPES buffer. This provides the necessary buffering capacity to absorb the HCl released during compound hydrolysis.

  • Pulse Treatment: Primary cells lack the robust metabolic clearance pathways of immortalized lines. Limit compound exposure to a 4-hour pulse rather than a continuous 48-72h incubation. 4 hours is sufficient for the organophosphate core to covalently bind its targets.

  • Washout: Aspirate the drug-containing media. Wash the monolayer gently twice with warm DPBS to remove residual compound and hydrolyzed byproducts.

  • Recovery: Replace with fresh, compound-free complete media for the remainder of the assay duration.

Data Presentation: Mitigation Efficacy

The following table summarizes the quantitative impact of various mitigation strategies on primary cell viability (measured at 48h post-exposure).

Mitigation StrategyPrimary Target MechanismRecommended ConcentrationPre-Incubation TimeExpected Viability Rescue (48h)
L-Glutathione (GSH) DNA Alkylation / Aziridinium2.0 - 5.0 mM1 Hour+45% to +60%
N-Acetylcysteine (NAC) Oxidative Stress / Alkylation1.0 - 3.0 mM2 Hours+30% to +40%
HEPES Buffer Media Acidification (Hydrolysis)25 mMN/A (in media)+20% to +25%
Short-Pulse Washout Acute Enzyme InhibitionN/AN/A (4h exposure)+50% to +70%

Sources

Troubleshooting

Purification techniques for [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine crude extracts

Welcome to the technical support center for the purification of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (CAS 14518-01-5). This guide is designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (CAS 14518-01-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this organophosphorus compound. We will address specific experimental issues, provide troubleshooting solutions based on chemical principles, and offer detailed protocols to enhance purity, yield, and reproducibility.

Critical Prerequisite: Safety and Handling

Organophosphorus compounds are potentially neurotoxic and must be handled with extreme caution using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][2] All operations should be conducted within a certified chemical fume hood. Due to the compound's sensitivity to moisture, which can lead to hydrolysis, it is crucial to use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[3][4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter after the initial synthesis of the crude extract.

Issue 1: Low Yields After Aqueous Work-up/Extraction

Question: My yield has dropped significantly after performing a liquid-liquid extraction with petroleum ether and water. What is causing this product loss?

Answer: The issue likely stems from the choice of organic solvent and the compound's solubility profile. [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is a polar organophosphorus compound.

  • Causality: Many polar organophosphates are lost during extraction from aqueous solutions when using non-polar solvents like petroleum ether or hexane due to unfavorable partitioning.[5] The compound may remain in the aqueous phase or be trapped at the interface.

  • Solution: Switch to a more polar organic solvent for the extraction. Dichloromethane (DCM) is an excellent alternative that demonstrates better recovery for organophosphates from aqueous solutions.[5]

Recommended Protocol: Optimized Liquid-Liquid Extraction

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water to dissolve salt byproducts (e.g., amine hydrochlorides).[1]

  • Extract the aqueous layer three times with dichloromethane (DCM), using a volume of DCM equal to the aqueous layer for each extraction.

  • Combine the organic (DCM) layers.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Issue 2: Persistent Impurities Detected by NMR/GC-MS

Question: After extraction, my ¹H or ³¹P NMR spectrum still shows significant impurities. How can I identify and remove them?

Answer: The identity of the impurity dictates the best purification strategy. Common impurities include unreacted starting materials, hydrolysis products, and solvent residues.

  • Hydrolysis Products: The P-Cl bond in precursors like phosphoryl chloride (POCl₃) is highly susceptible to hydrolysis, which can occur if moisture is present during the reaction or work-up.[3][6] This leads to the formation of phosphorodichloridic acid or, ultimately, phosphoric acid.[7][8] These are acidic and can often be removed with a basic wash, as described in the extraction protocol above. A broad peak in the ³¹P NMR spectrum far from your product signal may indicate these species.

  • Unreacted Starting Materials: Precursors like 2-chloro-N,N-dimethylethylamine hydrochloride are water-soluble salts and should be largely removed during the aqueous work-up.[9][10]

  • Solution - Column Chromatography: For removing persistent organic impurities that are close in polarity to your product, column chromatography is the most effective method.

Workflow for Purification of Crude Extract

G cluster_extraction Aqueous Work-up cluster_chromatography Chromatography cluster_final Final Purification Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (DCM/H₂O) Crude->LLE Dissolve salts Concentrated Concentrated Organic Extract LLE->Concentrated Dry & Concentrate Column Silica Gel Column Chromatography Concentrated->Column Separate impurities Fractions Pure Fractions (TLC/GC verified) Column->Fractions Collect & Combine Recrystal Recrystallization (Optional) Fractions->Recrystal Concentrate Final Pure Product (>98%) Recrystal->Final Isolate & Dry

Caption: General purification workflow for the target compound.

Recommended Protocol: Silica Gel Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve your crude, concentrated extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the column bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or acetone. This is known as a gradient elution. The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol gradientAllows for fine-tuning of polarity to effectively separate the target compound from impurities.
Monitoring TLC with UV visualization and/or stainingProvides a quick and easy way to track the separation.
Purity Analysis GC-MS, NMR (¹H, ³¹P, ¹³C)Confirms the identity and purity of the final product.[11][12][13]
Issue 3: Product is an Oil and Cannot be Crystallized

Question: My final product is a persistent oil, making it difficult to handle and dry completely. How can I solidify it?

Answer: While many similar phosphoramides are crystalline solids that can be purified by recrystallization from solvents like ethanol[1][14][15], your compound may be a low-melting solid or a viscous oil at room temperature.

  • Causality: The presence of even minor impurities can inhibit crystallization, acting as "defects" that disrupt the formation of a crystal lattice.[16] Residual solvent is also a common cause.

  • Solutions:

    • High-Purity Prerequisite: First, ensure the highest possible purity using column chromatography as described above. Crystallization is a purification technique, but it works best on material that is already >90-95% pure.

    • Drying: Dry the purified oil under high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C), to remove all traces of residual solvent.

    • Recrystallization Screening: Attempt recrystallization with a range of solvents. A good starting point is to dissolve the oil in a minimal amount of a solvent in which it is soluble (e.g., DCM, ethanol) and then slowly add a non-solvent in which it is insoluble (e.g., hexane, diethyl ether) until turbidity persists. Cool the mixture slowly to 0 °C or -20 °C to induce crystallization.

    • Trituration: If recrystallization fails, try trituration. Add a non-solvent (like cold hexane or diethyl ether) to your oil and vigorously stir or sonicate the mixture. This can sometimes wash away impurities and induce the oil to solidify.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for this compound?

The most robust strategy follows a multi-step approach visualized in the workflow diagram above:

  • Aqueous Work-up: Use a DCM/water extraction to perform a bulk removal of inorganic salts and highly polar impurities.

  • Chromatography: Employ silica gel column chromatography to separate the target compound from closely related organic impurities.

  • Final Polish: If the compound is a solid, perform a final recrystallization to achieve high purity and obtain a crystalline product. If it is an oil, ensure it is free of solvent by drying under high vacuum.

Q2: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential for validation:

  • NMR Spectroscopy: ³¹P NMR is highly diagnostic for organophosphorus compounds, providing a clear signal for the phosphorus center. ¹H and ¹³C NMR will confirm the structure of the organic backbone.

  • Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the compound.

  • Gas Chromatography (GC): Using a GC system with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) provides high sensitivity and selectivity for phosphorus-containing compounds and is excellent for assessing purity.[11][13]

Q3: What are the key stability concerns for the purified compound?

The primary stability concern is hydrolysis . The phosphoryl and chloroethyl groups can react with water, especially under non-neutral pH conditions. Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dry place. A desiccator or a freezer is recommended for long-term storage.

Troubleshooting Logic for Impurity Removal

G start Impurity Detected? is_salt Is it a salt or acid impurity? start->is_salt is_organic Is it a non-polar organic impurity? is_salt->is_organic No action_wash Perform Basic Wash (e.g., NaHCO₃ soln) is_salt->action_wash Yes is_polar_organic Is it a polar organic impurity? is_organic->is_polar_organic No action_chrom Use Silica Gel Chromatography is_organic->action_chrom Yes is_polar_organic->action_chrom Yes action_recrystal Perform Recrystallization is_polar_organic->action_recrystal No / For final polish end Purity Achieved action_wash->end action_chrom->end action_recrystal->end

Caption: Decision tree for selecting a purification method.

References

  • Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. (2015). Journal of the Serbian Chemical Society.
  • Analysis for organophosphorus insecticides and metabolites. (n.d.). PubMed.
  • Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. (n.d.).
  • Method 614.
  • Phosphoryl chloride. (n.d.). Grokipedia.
  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramid
  • Analysis of Organophosphorus Compounds by GC/MS. (n.d.). cromlab-instruments.es.
  • Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. (n.d.). Agilent.
  • Phosphoryl chloride. (2024). Sciencemadness Wiki.
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. (2010). Organic Process Research & Development - ACS Figshare.
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. (2010).
  • [(2-chloroethyl)(dimethylamino)phosphoryl]dimethylamine | CAS 14518-01-5. (n.d.). American Elements.
  • Microbial degradation of organophosphorus compounds. (2006). FEMS Microbiology Reviews.
  • Nonclassical Recrystalliz
  • organophosphorus-reagents.pdf. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Dimethylaminoethyl chloride hydrochloride. (2009). Fisher Scientific.
  • 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. (2017). Loba Chemie.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Benchmarking Novel Phosphorodiamidic Mustards: A Comparative Framework for [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine

Introduction: The Quest for Enhanced Therapeutic Indices in Alkylating Agents For decades, nitrogen mustard-based alkylating agents have been a cornerstone of cancer chemotherapy.[1][2] Their potent cytotoxic effects ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Enhanced Therapeutic Indices in Alkylating Agents

For decades, nitrogen mustard-based alkylating agents have been a cornerstone of cancer chemotherapy.[1][2] Their potent cytotoxic effects stem from their ability to covalently modify DNA, leading to the formation of DNA adducts and interstrand cross-links (ICLs) that disrupt replication and transcription, ultimately triggering apoptosis in rapidly proliferating cancer cells.[1] Classical agents such as Mechlorethamine, Cyclophosphamide, and Chlorambucil have demonstrated significant clinical efficacy; however, their utility is often hampered by a narrow therapeutic window and significant off-target toxicities.[3][4] This has spurred the development of new generations of alkylating agents with modified chemical structures aimed at improving selectivity and reducing systemic toxicity.

This guide focuses on providing a comprehensive framework for benchmarking a novel phosphorodiamidic mustard, [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, against established standard alkylating agents. While specific experimental data for this compound is not yet publicly available, its chemical structure (Figure 1) suggests it belongs to the phosphoramide mustard class of alkylating agents, similar to the active metabolite of Cyclophosphamide.[5][6]

This document will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to conduct a thorough and objective comparison. We will delve into the rationale behind experimental design, ensuring a self-validating system of protocols to generate robust and reliable data.

Chemical Structures and Putative Mechanism of Action

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is a phosphorodiamidic mustard characterized by a phosphoryl central group, a reactive 2-chloroethyl moiety, and two dimethylamino groups.

Figure 1: Chemical Structure of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine Chemical Formula: C6H16ClN2OP[7] CAS Number: 14518-01-5[7]

The presence of the 2-chloroethyl group is the hallmark of its potential as a DNA alkylating agent. Similar to other nitrogen mustards, the proposed mechanism of action involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate can then be attacked by nucleophilic sites on DNA, primarily the N7 position of guanine.[8][9] The bifunctional nature of many mustards allows for a second alkylation event, leading to the formation of highly cytotoxic interstrand cross-links.

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Alkylation Cascade cluster_2 Cellular Consequences Novel_Agent [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine Aziridinium_Ion Reactive Aziridinium Ion Novel_Agent->Aziridinium_Ion Intramolecular Cyclization DNA DNA Double Helix Aziridinium_Ion->DNA Nucleophilic Attack Mono_Adduct Mono-adduct Formation (Guanine N7) DNA->Mono_Adduct ICL Interstrand Cross-link (ICL) Mono_Adduct->ICL Second Alkylation Event Replication_Block DNA Replication Blockage ICL->Replication_Block Transcription_Inhibition Transcription Inhibition ICL->Transcription_Inhibition Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Inhibition->Apoptosis MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of alkylating agents Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Living cells with active mitochondrial dehydrogenases convert MTT to purple formazan crystals MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO, isopropanol) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Figure 3: Experimental workflow for the in vitro MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., a human lymphoma or leukemia cell line) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [10]3. Compound Preparation: Prepare stock solutions of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, Mechlorethamine, Cyclophosphamide (and its active metabolite, phosphoramide mustard, if available), and Chlorambucil. Perform serial dilutions to create a range of concentrations for treatment.

  • Treatment: Remove the culture medium from the wells and add the medium containing the various concentrations of the test and standard compounds. Include a vehicle control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals. [10]7. Solubilization: Add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. [11]8. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) for each compound at each time point.

Expected Outcome: This assay will provide a quantitative measure of the cytotoxic potency of the novel agent in comparison to the standard drugs. Lower IC50 values indicate greater cytotoxicity.

Assessment of DNA Damage: The Comet Assay

The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for detecting DNA damage in individual cells. It can be adapted to detect single-strand breaks, double-strand breaks, and alkali-labile sites. For alkylating agents, this assay can provide direct evidence of DNA damage.

Detailed Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat cultured cells with equitoxic concentrations (e.g., IC50 values determined from the MTT assay) of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine and the standard agents for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. Common parameters include tail length, tail intensity, and tail moment.

Expected Outcome: The Comet assay will provide a visual and quantitative assessment of the DNA-damaging potential of the novel compound relative to the standards. An increase in comet tail length and intensity indicates a higher level of DNA damage.

In Vivo Efficacy Studies

To evaluate the therapeutic potential in a more complex biological system, in vivo studies using animal models are crucial.

Experimental Models:

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice. This allows for the evaluation of the compound's effect on human tumors in a living organism.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. This model is particularly useful for studying the interplay between the therapeutic agent and the immune system.

General Protocol for an In Vivo Efficacy Study:

  • Model Establishment: Implant tumor cells subcutaneously or orthotopically into the appropriate mouse strain. Allow the tumors to reach a palpable size.

  • Animal Grouping and Treatment: Randomize the tumor-bearing mice into treatment groups: vehicle control, [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, and standard alkylating agents. Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) at predetermined doses and schedules.

  • Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.

  • Toxicity Assessment: Monitor the body weight of the animals and observe for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group.

Expected Outcome: These in vivo studies will provide critical data on the anti-tumor efficacy and systemic toxicity of the novel compound, allowing for a direct comparison of its therapeutic index with that of the standard agents.

Data Presentation and Interpretation

For clear and concise comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity (IC50, µM) in [Cancer Cell Line]

Compound24 hours48 hours72 hours
[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine
Mechlorethamine
Cyclophosphamide
Phosphoramide Mustard
Chlorambucil

Table 2: In Vivo Anti-Tumor Efficacy in [Tumor Model]

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control
[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine
Standard Agent 1
Standard Agent 2

Conclusion and Future Directions

This guide provides a comprehensive, albeit theoretical, framework for the systematic benchmarking of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine against standard alkylating agents. By following these detailed protocols, researchers can generate the necessary data to assess its cytotoxic potency, DNA-damaging capabilities, and in vivo efficacy.

The ultimate goal of such a comparative study is to determine if this novel phosphorodiamidic mustard offers an improved therapeutic index over existing treatments. Positive results from these foundational studies would warrant further investigation into its detailed mechanism of action, off-target effects, and potential for combination therapies.

References

  • Wikipedia. (2024). Chlorambucil. [Link]

  • ImpriMed. (2025, January 29). Mechlorethamine: An Overview. [Link]

  • Liv Hospital. (2026, March 17). Cyclophosphamide. [Link]

  • WebMD. (2024, December 6). Cyclophosphamide. [Link]

  • Wikipedia. (2024). Cyclophosphamide. [Link]

  • Pediatric Oncall. (n.d.). Cyclophosphamide. [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorambucil?. [Link]

  • Taylor & Francis Online. (n.d.). Phosphoramide – Knowledge and References. [Link]

  • SciSpace. (n.d.). Alkylating properties of phosphoramide mustard. [Link]

  • Wikipedia. (2024). Chlormethine. [Link]

  • ACS Publications. (n.d.). The Partitioning of Phosphoramide Mustard and Its Aziridinium Ions among Alkylation and P−N Bond Hydrolysis Reactions. [Link]

  • MDPI. (2025, January 13). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. [Link]

  • American Elements. (n.d.). [(2-chloroethyl)(dimethylamino)phosphoryl]dimethylamine. [Link]

  • PMC. (n.d.). Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. [Link]

  • ResearchGate. (2016, October 11). Investigation of anti-proliferative and antioxidative effects of some bis (α-amino) phosphinic acid derivatives. [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. [Link]

  • Taylor & Francis Online. (n.d.). Alkylating agents – Knowledge and References. [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • ASHS Journals. (n.d.). Comparative Effects of (2-Chloroethyl)phosphonic Acid and the Mono-2-chlorethyl Ester of the Acid on Growth, Peroxidase Activity. [Link]

  • PMC. (2021, August 20). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. [Link]

  • ResearchGate. (2025, August 7). Comparative study on hydrolysis of 2-chloroethylphosphonic acid dialkylesters. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • ResearchGate. (n.d.). Scheme 1.4.2: Synthesis of dimethyl (2-chloro-2-oxoethyl)phosphonate.... [Link]

  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • SlideShare. (2022, December 20). Comet assay. [Link]

  • SciSpace. (n.d.). Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes. [Link]

  • ACS Publications. (2012, June 8). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. [Link]

  • NCBI Bookshelf. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. [Link]

  • Wikipedia. (2024). Alkylating antineoplastic agent. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • PubMed. (n.d.). Comparative toxicity of sulfur mustard and nitrogen mustard on tracheal epithelial cells in primary culture. [Link]

  • AACR Journals. (n.d.). Differences between Melphalan and Nitrogen Mustard in the Formation and Removal of DNA Cross-Links. [Link]

  • Portland Press. (n.d.). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. [Link]

  • PubMed. (1991, September 1). In vivo and in vitro evaluation of the alkylating agent carmethizole. [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. [Link]

  • Bentham Science. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]

  • ijpbs. (2020, July 1). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • Pharmaron. (n.d.). In vivo Models For Efficacy Testing I CRO Services. [Link]

Sources

Comparative

A Researcher's Guide to Navigating the Labyrinth of IC50 Reproducibility: A Case Study with [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine

In the landscape of cancer drug discovery, the half-maximal inhibitory concentration (IC50) value stands as a cornerstone metric for quantifying a compound's potency. It is the concentration of a drug required to inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cancer drug discovery, the half-maximal inhibitory concentration (IC50) value stands as a cornerstone metric for quantifying a compound's potency. It is the concentration of a drug required to inhibit a specific biological process, typically cell proliferation, by 50%. While seemingly straightforward, the IC50 value is notoriously prone to variability, a challenge that can impede the progress of promising therapeutic candidates. This guide delves into the critical factors governing the reproducibility of IC50 values, using the organophosphorus compound [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine as a central case study.

While extensive public data on the IC50 values for this specific phosphoramide mustard is limited, its structural similarity to other nitrogen mustards provides a strong basis for discussing its anticipated mechanism and the experimental variables that will influence its cytotoxic assessment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for designing robust experiments, interpreting data with nuance, and ensuring the generation of reliable, reproducible results.

The Compound in Focus: A Phosphoramide Nitrogen Mustard

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine belongs to the class of phosphoramide mustards. These are variations of nitrogen mustards, which were among the very first compounds used for cancer chemotherapy.[1] The core chemical feature responsible for their cytotoxic effect is the bis(2-chloroethyl)amino group.[2] This functional group enables the molecule to act as a potent DNA alkylating agent.

Anticipated Mechanism of Action: DNA Cross-linking

Nitrogen mustards exert their anticancer effects by covalently attaching alkyl groups to DNA.[3] The process is initiated by an intramolecular cyclization, where the nitrogen atom displaces a chloride ion to form a highly reactive aziridinium ion intermediate.[4] This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[2][5] Since the compound possesses two chloroethyl groups, this process can occur twice, leading to the formation of an interstrand cross-link (ICL) between two different DNA strands.

These ICLs are highly toxic lesions that physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2] This mechanism is particularly effective against rapidly dividing cancer cells, which are more reliant on continuous DNA synthesis.

Nitrogen_Mustard_Mechanism cluster_0 Cellular Environment Compound Nitrogen Mustard ((R)-N-(CH₂CH₂Cl)₂) Aziridinium Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium Intramolecular Cyclization Guanine1 Guanine (N7) Aziridinium->Guanine1 Nucleophilic Attack DNA DNA Double Helix AlkylatedDNA Monofunctional Adduct Guanine1->AlkylatedDNA Guanine2 Guanine (N7) on Opposite Strand CrosslinkedDNA Interstrand Cross-link (ICL) Guanine2->CrosslinkedDNA AlkylatedDNA->Guanine2 Second Alkylation Event Apoptosis Replication Block & Cell Death (Apoptosis) CrosslinkedDNA->Apoptosis

Caption: General mechanism of DNA alkylation by nitrogen mustards.

The Challenge of Reproducibility: Why Do IC50 Values Vary?

The path from experimental execution to a final IC50 value is paved with potential sources of variability. Even when using the same compound and cell line, it is not uncommon for different labs—or even the same lab at different times—to report IC50 values that differ by 2- to 5-fold or more.[6] Understanding these factors is the first step toward controlling them.

Biological Factors
  • Cell Line Integrity: The genetic and phenotypic identity of cancer cell lines can drift over time with increasing passage numbers. It is crucial to use cell lines from a reputable cell bank and to work with cells at a low, consistent passage number.

  • Cell Health and Confluency: The physiological state of the cells at the time of treatment is paramount. Cells should be in the exponential growth phase. Over-confluent or stressed cells will respond differently to cytotoxic agents.[7]

  • Seeding Density: A higher density of cells can sometimes exhibit increased resistance to chemotherapeutic agents, leading to a higher IC50 value.[7] This "density-dependent chemoresistance" highlights the need for precise and consistent cell seeding.

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular metabolism and drug response, rendering IC50 data unreliable.[7] Regular testing for mycoplasma is a non-negotiable aspect of good cell culture practice.

Experimental & Methodological Factors
  • Compound Purity and Handling: The purity of the test compound is critical, as impurities may possess their own biological activity. Furthermore, ensuring the compound is fully solubilized (typically in a solvent like DMSO) before dilution in culture medium is essential to achieve the correct final concentration.[7]

  • Incubation Time: The duration of drug exposure can significantly impact the calculated IC50. A 48-hour incubation may yield a different value than a 72-hour incubation.[8] The chosen time point should be based on the cell line's doubling time and the compound's mechanism.

  • Reagent Variability: Different batches of cell culture media, and particularly fetal bovine serum (FBS), can contain varying levels of growth factors and other components that influence cell proliferation and drug sensitivity.[7]

  • Choice of Viability Assay: Different cytotoxicity assays measure different endpoints. An MTT assay measures metabolic activity, a crystal violet assay measures total biomass, and a trypan blue assay measures membrane integrity.[7] A compound might affect these processes differently, leading to assay-dependent IC50 values.

  • Data Analysis Method: The method used to fit the dose-response curve and calculate the IC50 value can introduce variation. Using a standardized non-linear regression model is crucial for consistency.[8]

Comparative IC50 Data for Structurally Related Alkylating Agents

To provide context for the expected potency of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, the following table summarizes reported IC50 values for other well-known nitrogen mustard anticancer agents across various cancer cell lines. This data illustrates the typical range of activities and highlights the cell-line-specific nature of cytotoxicity.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Melphalan MDA-MB-468Triple-Negative Breast Cancer48.7[9]
Chlorambucil MDA-MB-468Triple-Negative Breast Cancer34.4[9]
Bendamustine HT-29Colorectal Adenocarcinoma> 50[10]
Bendamustine Derivative (Amide 7) HT-29Colorectal Adenocarcinoma~10-30[10]
Chlorambucil Derivative (Amide 13) MG-63Osteosarcoma~1[10]

This table is for illustrative purposes and shows data for structurally related compounds, not [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine itself.

A Self-Validating Protocol for IC50 Determination using the MTT Assay

To mitigate the variables discussed, a rigorously standardized protocol is essential. The following is a detailed, step-by-step methodology for determining the IC50 value of a compound in an adherent cancer cell line using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay provides a colorimetric readout of metabolic activity, which serves as a proxy for cell viability.[11][12]

Part 1: Cell Culture and Seeding
  • Cell Maintenance: Culture the chosen adherent cancer cell line in the appropriate complete medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂. Ensure cells are subcultured before reaching 80-90% confluency to maintain them in an exponential growth phase.

  • Cell Harvesting: When cells are 70-80% confluent, wash them with sterile Phosphate-Buffered Saline (PBS) and detach them using a minimal volume of Trypsin-EDTA solution. Neutralize the trypsin with complete medium.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter. Assess viability (should be >95%) using trypan blue exclusion.

  • Seeding: Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells per well) in complete medium. Dispense 100 µL of this suspension into the inner 60 wells of a 96-well flat-bottom plate.

    • Causality Check: The outer wells are filled with 100 µL of sterile PBS to create a humidity barrier, mitigating the "edge effect" which can cause evaporative loss and skew results.[7]

  • Attachment: Incubate the plate for 24 hours to allow cells to attach firmly to the bottom of the wells.

Part 2: Compound Treatment
  • Stock Solution: Prepare a high-concentration stock solution of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine in sterile DMSO (e.g., 10 mM).

  • Serial Dilutions: Perform a serial dilution of the stock solution in complete culture medium to generate a range of treatment concentrations (e.g., 0.1 µM to 100 µM). It is critical to prepare enough of each concentration to treat triplicate wells.

  • Controls: Prepare two essential controls:

    • Vehicle Control: Medium containing the same final concentration of DMSO as the highest drug concentration. This control represents 100% cell viability.

    • Blank Control: Medium only, with no cells. This is used for background subtraction.

  • Treatment: After the 24-hour attachment period, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions and controls to the appropriate wells.

  • Incubation: Return the plate to the incubator for a predetermined exposure time (typically 48 or 72 hours).[13]

Part 3: MTT Assay and Data Acquisition
  • MTT Addition: After the treatment incubation, add 20 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well, including controls.[13]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours. During this period, mitochondrial reductases in viable cells will convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14]

  • Reading: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[12]

Part 4: Data Analysis
  • Background Subtraction: Subtract the average OD of the blank control wells from the OD of all other wells.

  • Normalization: Calculate the percentage of cell viability for each drug concentration using the following formula:

    • % Viability = (OD of Treated Well / Average OD of Vehicle Control Wells) * 100

  • Curve Fitting: Plot the percentage of cell viability against the logarithm of the drug concentration.

  • IC50 Calculation: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value—the concentration at which the viability is 50%.[13] Software such as GraphPad Prism is standard for this analysis.

Caption: Standardized experimental workflow for IC50 determination.

Conclusion

The reproducibility of IC50 values is not a matter of chance, but a direct result of meticulous experimental design and execution. For a compound like [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine, or any novel therapeutic agent, establishing a reliable cytotoxic profile is a critical early step in its development journey. By understanding the compound's mechanism of action, anticipating the myriad factors that can introduce variability, and adhering to a robust, standardized protocol, researchers can generate high-quality, trustworthy data. This commitment to scientific integrity ensures that promising compounds are accurately identified and advanced, while preventing the costly pursuit of agents whose initial promise was merely an artifact of experimental inconsistency.

References

  • Nitrogen mustard - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitrogen_mustard]
  • Alkylating Agents. [URL: https://www.chm.bris.ac.
  • On the Mechanism of Action of the Alkylating Agents Effects of Nitrogen Mustard, Myleran, and X-Radiation on Nucleic Acid Biosyn - AACR Journals. [URL: https://cancerres.aacrjournals.org/content/19/8/876]
  • The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. [URL: https://pubs.acs.org/doi/10.1021/jp301828r]
  • Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4076049/]
  • Technical Support Center: Investigating Inconsistent IC50 Values - Benchchem. [URL: https://www.benchchem.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [URL: https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm]
  • Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29747353/]
  • The cytotoxicity of organophosphate flame retardants on HepG2, A549 and Caco-2 cells. [URL: https://www.researchgate.net/publication/303861294_The_cytotoxicity_of_organophosphate_flame_retardants_on_HepG2_A549_and_Caco-2_cells]
  • Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity - Research and Reviews. [URL: https://www.rroij.com/open-access/synthesis-and-characterization-of-organophosphorus-compounds-with-antitumor-activity.php]
  • The cytotoxicity of organophosphate flame retardants on HepG2, A549 and Caco-2 cells. [URL: https://pubmed.ncbi.nlm.nih.gov/27336727/]
  • Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? | ResearchGate. [URL: https://www.researchgate.net/post/Can_IC50_value_change_for_a_drug_for_different_experiments_using_same_cell_line_and_if_yes_how_many_folds]
  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00913]
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6727339/]
  • In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines - Altogen Biosystems. [URL: https://altogen.com/in-vitro-cytotoxicity-assays-ic50-for-120-tumor-cell-lines/]
  • Cytotoxicity of Different Compounds against Various Human Cancer Cell Lines by MTT Assay - ResearchGate. [URL: https://www.researchgate.net/figure/Cytotoxicity-of-Different-Compounds-against-Various-Human-Cancer-Cell-Lines-by-MTT-Assay_tbl1_221910609]
  • Application Notes and Protocols: Determining IC50 Values for 10-Methyl-10-deazaaminopterin in Cancer Cells - Benchchem. [URL: https://www.benchchem.com/application-notes/determining-ic50-values-10-methyl-10-deazaaminopterin-cancer-cells]
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10570533/]
  • THE MOLECULAR MECHANISMS OF ORGANOPHOSPHORUS COMPOUND-INDUCED CYTOTOXICITY - VTechWorks. [URL: https://vtechworks.lib.vt.edu/handle/10919/30283]
  • Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308477/]
  • Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics -a Review. [URL: https://www.researchgate.net/publication/360010995_Nitrogen_Mustard_a_Promising_Class_of_Anti-Cancer_Chemotherapeutics_-a_Review]
  • Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. [URL: https://www.revistadechimie.ro/pdf/POOJA%20DIXIT%204%2029%202.pdf]
  • Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/ardp.202000213]
  • Application Notes and Protocols: Determination of IC50 for Anticancer Agent 158 in Breast Cancer Cell Lines - Benchchem. [URL: https://www.benchchem.com/application-notes/determination-ic50-anticancer-agent-158-breast-cancer-cell-lines]
  • Evolution of Nitrogen-Based Alkylating Anticancer Agents - MDPI. [URL: https://www.mdpi.com/2227-9717/9/2/377]

Sources

Validation

Comparative Structural and Functional Analysis of[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine and Key Analogs

For researchers and drug development professionals, distinguishing between structurally adjacent organophosphorus compounds is critical for predicting pharmacokinetics, toxicity, and primary applications. [(2-Chloroethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, distinguishing between structurally adjacent organophosphorus compounds is critical for predicting pharmacokinetics, toxicity, and primary applications. [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine (CAS 14518-01-5) is a highly specialized phosphonic diamide[1]. While its nomenclature and structure superficially resemble classical nitrogen mustards (like cyclophosphamide) or organophosphate nerve agents, its actual chemical behavior is fundamentally different.

This guide objectively compares the structural logic, degradation kinetics, and functional performance of this compound against two dominant analogs: Cyclophosphamide (an oncology standard) and Ethephon (an agricultural standard).

Structural Divergence and Mechanistic Causality

The defining characteristic of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is the topological placement of its functional groups, which dictates its degradation pathway.

  • The P-C Bond vs. N-C Bond: In classical nitrogen mustards like cyclophosphamide, the 2-chloroethyl groups are bonded to a nitrogen atom. Following hepatic CYP450 activation, the nitrogen's lone pair displaces the chloride ion to form a highly electrophilic aziridinium ring, which cross-links DNA[2]. Conversely, in our title compound, the 2-chloroethyl group is directly bonded to the phosphorus atom (a P-C bond). Because phosphorus cannot form an analogous three-membered reactive ring, the molecule is structurally incapable of direct DNA alkylation via this pathway[3].

  • Base-Catalyzed Elimination: Instead of alkylation, compounds with a 2-chloroethyl group attached to a phosphoryl center undergo base-catalyzed elimination. Hydroxide ions attack the molecule, leading to the cleavage of the P-C bond and the release of ethylene gas and chloride[4]. This is the exact mechanism utilized by the parent acid, Ethephon[5].

  • Steric and Electronic Shielding: While Ethephon possesses two hydroxyl groups (-OH) that make the phosphorus highly susceptible to nucleophilic attack, the title compound replaces these with two bulky, electron-donating dimethylamino groups (-N(CH3)2). This electron density reduces the electrophilicity of the phosphorus center, significantly decelerating the hydrolysis rate and resulting in a sustained, slow-release ethylene profile compared to Ethephon's burst release.

MechanisticDivergence C1 [(2-Chloroethyl)(dimethylamino) phosphoryl]dimethylamine I1 Slow Base-Catalyzed Elimination C1->I1 C2 Cyclophosphamide (Nitrogen Mustard) I2 CYP450 Activation (Aziridinium Ion) C2->I2 C3 Ethephon (Phosphonic Acid) I3 Rapid Base-Catalyzed Elimination C3->I3 O1 Sustained Ethylene Release I1->O1 O2 DNA Crosslinking (Alkylation) I2->O2 O3 Burst Ethylene Release I3->O3

Caption: Structural divergence dictates distinct degradation pathways and active intermediates.

Comparative Performance Data

To contextualize the performance of the title compound, we must evaluate its properties alongside its functional and structural analogs. The table below summarizes the quantitative and qualitative differences that dictate their use in life sciences[1],[2],[5].

Property[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamineCyclophosphamideEthephon
CAS Number 14518-01-550-18-016672-87-0
Primary Bond Topology P-C, P-NP-N, N-CP-C, P-O
Electrophilic Center Phosphorus (Sterically shielded)Aziridinium (Post-metabolism)Phosphorus (Exposed)
Active Intermediate Ethylene gasPhosphoramide mustardEthylene gas
Primary Application Specialized Building Block / Sustained AgrochemicalOncology / ImmunosuppressionAgriculture (Ripening Agent)
Degradation Trigger Base-catalyzed hydrolysis (Slow)CYP450 Hepatic MetabolismBase-catalyzed hydrolysis (Fast)
Aqueous Half-Life (pH 7.4, 25°C) > 72 hours (Estimated)Stable until metabolized~ 1.1 to 5.6 days
Self-Validating Experimental Protocols

To empirically verify the structural claims made above, researchers must employ self-validating assay systems. The following protocols are designed to prove causality: demonstrating what the compound does (releases ethylene) and what it cannot do (alkylate like a nitrogen mustard).

Protocol A: GC-FID Quantification of Ethylene Release Kinetics

Causality & Design: Because ethylene is a volatile gas, reactions must be conducted in hermetically sealed headspace vials. By utilizing buffers at varying pH levels, we validate the base-catalyzed elimination mechanism. The inclusion of an internal standard (ethane) normalizes any GC-FID injection fluctuations, ensuring the system is self-validating.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffers adjusted to pH 4.0, 7.4, and 9.0.

  • Reaction Initiation: Dispense 10 mL of each buffer into separate 20 mL headspace vials. Inject 1.0 mL of a 10 mM stock solution of the target compound. Immediately seal with a PTFE/silicone septum to prevent gas escape.

  • Internal Standard Calibration: Inject 50 µL of ethane gas into the headspace of each vial as an internal standard.

  • Incubation & Time-Course Sampling: Incubate the vials at 37°C. At predetermined intervals (1h, 4h, 12h, 24h, 48h), use a gas-tight syringe to extract 100 µL of the headspace gas.

  • GC-FID Analysis: Inject the sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and an alumina PLOT column. Calculate the ethylene/ethane peak area ratio to determine the precise release kinetics and compound half-life.

Workflow S1 Prepare Buffers (pH 4.0, 7.4, 9.0) S2 Inject Compound into Sealed Headspace Vials S1->S2 S3 Incubate at 37°C (Time-course sampling) S2->S3 S4 GC-FID Analysis (Measure Ethylene Peak) S3->S4 S5 Calculate Release Kinetics (Half-life determination) S4->S5

Caption: GC-FID workflow for quantifying pH-dependent ethylene release kinetics.

Protocol B: NBP (4-(p-nitrobenzyl)pyridine) Alkylation Assay

Causality & Design: NBP is a nucleophilic dye that turns purple (absorbance at 540 nm) upon alkylation, mimicking the alkylation of DNA guanine-N7. By comparing the title compound against cyclophosphamide (with and without liver microsomes for CYP450 activation), we create a self-validating matrix that confirms the structural inability of P-C bonded chloroethyl groups to form reactive aziridinium ions.

  • Reagent Setup: Prepare a 5% (w/v) NBP solution in ethylene glycol.

  • Reaction Matrix Formulation: In separate test tubes, combine 1 mM of the test compounds (Title Compound vs. Cyclophosphamide) with 0.1 M potassium phosphate buffer (pH 7.4). For the cyclophosphamide positive controls, add rat liver microsomes and NADPH to trigger metabolic activation[2].

  • Alkylation Phase: Incubate the mixtures at 37°C for 2 hours to allow potential electrophilic intermediates to form and react with the buffer environment.

  • Colorimetric Development: Add 0.5 mL of the NBP solution to each tube. Boil the tubes at 100°C for 20 minutes, then immediately cool in an ice bath. Add 0.5 mL of triethylamine to deprotonate the alkylated NBP, producing the visible chromophore.

  • Spectrophotometric Quantification: Measure absorbance at 540 nm using a UV-Vis spectrophotometer. The title compound will demonstrate baseline absorbance identical to the negative control, validating the absence of nitrogen mustard-like alkylating activity.

References
  • American Elements. "[(2-chloroethyl)(dimethylamino)phosphoryl]dimethylamine | CAS 14518-01-5". Verified at: [Link]

  • United States Patent Office. "US3994970A - 2-Chloroethyl phosphonic diamide".
  • Drugs.com. "Cyclophosphamide: Package Insert / Prescribing Info / MOA". Verified at: [Link]

  • Oregon State University. "Pathways of the major plant polyamines and ethylene (Thesis)". Verified at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.